Product packaging for 4-amino-1H-1,2,3-triazole-5-carboxamide(Cat. No.:CAS No. 4342-07-8)

4-amino-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B1267502
CAS No.: 4342-07-8
M. Wt: 127.11 g/mol
InChI Key: MNKBSXULTGYFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-amino-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5O B1267502 4-amino-1H-1,2,3-triazole-5-carboxamide CAS No. 4342-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBSXULTGYFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963009
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-07-8
Record name Triazole-5-carboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-1,2,3-triazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-amino-1H-1,2,3-triazole-5-carboxamide. This molecule and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document outlines a probable synthetic pathway, details expected characterization data, and presents relevant experimental protocols based on established methodologies for analogous structures.

Introduction

This compound is a five-membered heterocyclic compound containing a triazole ring functionalized with both an amino and a carboxamide group. The structural isomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, has been a scaffold for the development of therapeutic agents, notably as inhibitors of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] The core structure's ability to form multiple hydrogen bonds and its rigid planar geometry make it an attractive pharmacophore for designing molecules that can interact with biological targets.

This guide will focus on the synthesis and characterization of the parent compound, providing a foundational understanding for researchers working on the development of novel triazole-based therapeutics.

Synthetic Pathway

A generalized synthetic scheme is presented below:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Sodium Azide (NaN3) C Base-promoted Cyclization A->C B 2-Cyanoacetamide B->C D 4-amino-1H-1,2,3-triazole- 5-carboxamide C->D Formation of Triazole Ring

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Base-Promoted Cyclization

This protocol is adapted from the synthesis of N-substituted 5-amino-1,2,3-triazole-4-carboxamides.[1]

Materials:

  • Sodium Azide (NaN₃)

  • 2-Cyanoacetamide (C₃H₄N₂O)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, for workup)

  • Ethyl Acetate (EtOAc, for extraction)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Azide: Add a stoichiometric equivalent of sodium azide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product. The crude product can be collected by filtration and recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) to yield pure this compound.

Experimental_Workflow start Start dissolve Dissolve 2-Cyanoacetamide in Ethanol start->dissolve add_base Add Sodium Ethoxide dissolve->add_base add_azide Add Sodium Azide add_base->add_azide reflux Heat to Reflux (Monitor by TLC) add_azide->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Reduced Pressure) cool->evaporate dissolve_residue Dissolve Residue in Water evaporate->dissolve_residue acidify Acidify with HCl dissolve_residue->acidify filter Collect Crude Product by Filtration acidify->filter recrystallize Recrystallize from Water/Ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques and physical property measurements. The crystal structure of the tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, has been determined by X-ray crystallography, confirming the molecular connectivity and planarity of the triazole ring.[4]

Physical Properties
PropertyValueReference
Molecular FormulaC₃H₅N₅O[5][6]
Molecular Weight127.11 g/mol [5][6]
CAS Number4342-07-8[5]
Melting PointNot available
AppearanceExpected to be a crystalline solid
Spectroscopic Data

Detailed spectroscopic data for the unsubstituted parent compound is scarce in the literature. The following data is a projection based on the analysis of closely related, substituted analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple. Signals for the amino (-NH₂) and amide (-CONH₂) protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. A signal for the triazole ring N-H proton would also be present, likely as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show two distinct signals for the two carbons of the triazole ring, and a downfield signal for the carbonyl carbon of the amide group. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The crystal structure analysis of 5-amino-1H-1,2,3-triazole-4-carboxamide has been used to help elucidate its IR spectrum.[4]

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino and amide groups)
3100-3000N-H stretching (triazole ring)
1680-1650C=O stretching (amide I band)
1640-1590N-H bending (amino group)
1550-1500C=N and N=N stretching (triazole ring)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 128.0567

Potential Applications and Signaling Pathways

While the specific biological activity of the parent this compound is not extensively documented, the broader class of 5-amino-1,2,3-triazole-4-carboxamides has shown significant promise as therapeutic agents.[1][2][3] The primary reported application is in the development of novel treatments for Chagas disease, where these compounds have demonstrated potent activity against the parasite Trypanosoma cruzi.[1][2][3]

The mechanism of action for these compounds is still under investigation, but it is hypothesized that they may interfere with essential biochemical pathways within the parasite. The development of derivatives often involves structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Drug_Development_Logic start Identification of Core Scaffold (this compound) synthesis Synthesis of Analogs (Structure-Activity Relationship) start->synthesis screening In Vitro Screening (e.g., against T. cruzi) synthesis->screening screening->synthesis Iterative Design optimization Lead Optimization (ADME/Tox Properties) screening->optimization Active Hits in_vivo In Vivo Efficacy Studies (Animal Models) optimization->in_vivo Optimized Leads clinical Pre-clinical and Clinical Development in_vivo->clinical Promising Candidates

Caption: Logical workflow for drug development based on the triazole scaffold.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-amino-1H-1,2,3-triazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from its tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, alongside computationally predicted values to offer a thorough profile. This document includes detailed experimental protocols for the determination of key physicochemical parameters and visual representations of relevant biological pathways and characterization workflows to support further research and drug development efforts.

Introduction

This compound belongs to the triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities. The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed summary of these properties for this compound to aid researchers in its potential development as a therapeutic agent.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the available and predicted physicochemical data for this compound and its tautomer.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅N₅O-
Molecular Weight 127.11 g/mol -
CAS Number 4342-07-8[1]
Predicted LogP -1.5 to -0.8Computational Prediction
Predicted Water Solubility HighComputational Prediction
Predicted pKa (acidic) ~8.5Computational Prediction
Predicted pKa (basic) ~2.0Computational Prediction
Topological Polar Surface Area (TPSA) 110.7 ŲComputational Prediction
Number of Hydrogen Bond Donors 3-
Number of Hydrogen Bond Acceptors 4-
Number of Rotatable Bonds 1-

Note: Predicted values are generated using computational models such as SwissADME and ChemAxon and should be confirmed by experimental data.

Table 2: Physicochemical Properties of the Tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide

PropertyValueSource
Molecular Formula C₃H₅N₅O[2]
Molecular Weight 127.11 g/mol [2]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Cell Dimensions a= 4.796 Å, b= 5.049 Å, c= 21.290 Å, β= 91.43°[3]
Z Value 4[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination[4][5][6][7].

  • Apparatus: Melting point apparatus, glass capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack the sample into the capillary tube to a height of approximately 3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to about 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

    • Perform the determination in triplicate for accuracy.

Aqueous Solubility (Kinetic Solubility Assay)

Kinetic solubility is a high-throughput method to estimate the aqueous solubility of a compound[8][9][10][11].

  • Materials: Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.4, 96-well microtiter plates, nephelometer or UV spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.

    • Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer against a standard curve.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of the compound at different pH values. Potentiometric titration is a precise method for this determination[12][13][14][15][16].

  • Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette, reaction vessel.

  • Reagents: Test compound, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), potassium chloride (KCl) solution (for maintaining ionic strength).

  • Procedure:

    • Calibrate the pH meter using standard buffers.

    • Prepare a solution of the test compound (e.g., 1 mM) in water with a constant ionic strength maintained by KCl.

    • For a basic pKa, titrate the solution with standardized HCl. For an acidic pKa, titrate with standardized NaOH.

    • Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • Perform at least three titrations to ensure reproducibility.

Stability Assessment (ICH Guidelines)

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors[17][18][19][20][21].

  • Conditions: The International Council for Harmonisation (ICH) guidelines recommend the following conditions for long-term and accelerated stability testing.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Procedure:

    • Store the drug substance in a container that simulates the proposed packaging.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

    • The results are used to establish a re-test period or shelf life.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, related 5-amino-1,2,3-triazole-4-carboxamide derivatives have shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease[22][23][24]. Additionally, some 1H-1,2,3-triazole-4-carboxamides have been identified as modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism[25][26].

Potential Mechanism of Action Visualization

The following diagram illustrates a hypothetical workflow for the initial characterization and screening of a novel compound like this compound.

G cluster_0 Compound Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of This compound B Structural Elucidation (NMR, MS, X-ray) A->B C Physicochemical Profiling (Solubility, pKa, Melting Point, Stability) B->C D Primary Target-Based Screening (e.g., Enzyme Inhibition Assay) C->D E Phenotypic Screening (e.g., Anti-parasitic Assay) C->E F ADME-Tox Assays (Metabolic Stability, Cytotoxicity) D->F G Target Identification and Validation D->G Hit Compound E->F E->G Hit Compound I Drug Candidate F->I H Signaling Pathway Analysis G->H H->I Lead Optimization

Workflow for Novel Compound Characterization.

The following diagram illustrates a simplified potential signaling pathway for a 1H-1,2,3-triazole-4-carboxamide derivative acting as a PXR antagonist.

PXR_Pathway PXR Pregnane X Receptor (PXR) PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR Ligand PXR Agonist (e.g., Rifampicin) Ligand->PXR activates Antagonist 4-amino-1H-1,2,3-triazole- 5-carboxamide Derivative Antagonist->PXR inhibits DNA Xenobiotic Response Element (XRE) in Target Gene Promoter PXR_RXR->DNA binds to Transcription Transcription of Metabolizing Enzymes (e.g., CYP3A4) DNA->Transcription initiates

References

An In-depth Technical Guide on the Mechanism of Action of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 4-amino-1H-1,2,3-triazole-5-carboxamide, with a primary focus on its role as a potential inhibitor of neuronal nitric oxide synthase (nNOS). While quantitative inhibitory data for this specific compound is not extensively available in public literature, this document consolidates existing research on its targeted biological pathway, details relevant experimental protocols for assessing its activity, and presents comparative data for analogous compounds to provide a contextual framework for researchers. The information is intended to support further investigation and drug development efforts centered around this and related chemical scaffolds.

Introduction

This compound is a heterocyclic compound that has been investigated for its potential biological activities. The core of its known mechanism of action revolves around the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS is associated with neurotoxicity and is a therapeutic target for conditions such as stroke and neurodegenerative diseases. This guide will delve into the specifics of this inhibitory action, the signaling pathway involved, and the methodologies used to evaluate such compounds.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The primary mechanism of action identified for this compound is the inhibition of neuronal nitric oxide synthase (nNOS). Research indicates that this compound was synthesized and evaluated for its ability to block nNOS activity. However, it was found to exhibit low potency.[1]

The low inhibitory activity was attributed to the compound's binding orientation within the nNOS active site, which differed from the computationally predicted optimal orientation.[1] Despite its modest potency, the investigation revealed key interactions with specific amino acid residues within the enzyme's active site, namely Leucine (116) , Serine (124) , and Threonine (109) .[1] This interaction, though not resulting in strong inhibition, provides a valuable starting point for the rational design of more potent derivatives.

The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[2] In the central nervous system, nNOS is often physically linked to the NMDA receptor via the postsynaptic density protein 95 (PSD95).[2] Activation of the NMDA receptor by glutamate leads to an influx of Ca2+, which then binds to calmodulin (CaM).[2] The Ca2+/CaM complex subsequently activates nNOS, initiating the synthesis of NO.[2] NO, a gaseous signaling molecule, then diffuses to neighboring cells to exert its effects, which include the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[3][4]

Below is a diagram illustrating the canonical nNOS signaling pathway.

nNOS_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens CaM Calmodulin (CaM) Ca_influx->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM nNOS_inactive nNOS (inactive) Ca_CaM->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Downstream Downstream Signaling cGMP->Downstream Inhibitor 4-amino-1H-1,2,3- triazole-5-carboxamide Inhibitor->nNOS_active Inhibits

Caption: The nNOS signaling pathway and the inhibitory action of this compound.

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for the inhibition of nNOS by this compound have not been published. The compound has been qualitatively described as having "low potency". For the purpose of comparison, the following table includes IC50 values for other triazole-based compounds and a standard nNOS inhibitor against various NOS isoforms.

Compound/InhibitorTargetIC50 (µM)Reference
Related Triazole Derivatives
1H-Pyrazole-1-carboxamidine (PCA)nNOS0.2[5]
1H-Pyrazole-1-carboxamidine (PCA)iNOS0.2[5]
1H-Pyrazole-1-carboxamidine (PCA)eNOS0.2[5]
Standard NOS Inhibitors
AminoguanidineiNOS2.1[6]
FR038251iNOS1.7[6]
FR191863iNOS1.9[6]

Experimental Protocols

The evaluation of this compound and similar compounds as nNOS inhibitors typically involves an in vitro enzyme assay. A common method is the Griess assay, which measures the amount of nitrite (a stable breakdown product of NO) produced by the enzyme.[7][8][9]

General Protocol for nNOS Inhibition Assay (Griess Reagent Method)

This protocol is a representative methodology for determining the inhibitory potential of a compound against nNOS.

Objective: To quantify the inhibition of purified nNOS by this compound by measuring nitrite production.

Materials:

  • Purified recombinant nNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (cofactor)

  • Calcium Chloride (CaCl2)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System:[7][9]

    • Sulfanilamide solution in an acidic buffer

    • N-(1-Naphthyl)ethylenediamine (NED) solution

  • Nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl2.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add a small volume of the diluted test compound or vehicle control (DMSO) to triplicate wells.

    • Add the reaction mixture to all wells.

    • Initiate the enzymatic reaction by adding purified nNOS to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Assay):

    • Stop the enzymatic reaction (e.g., by adding a reagent that denatures the enzyme or by placing on ice).

    • Add the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]

    • Add the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Generate a nitrite standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the concentration of nitrite produced in each experimental well by interpolating from the standard curve.

    • Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for the nNOS inhibition assay.

nNOS_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Reaction Mixture - nNOS Solution start->prep_reagents add_compound Add Test Compound/ Vehicle to 96-well plate prep_reagents->add_compound add_reaction_mix Add Reaction Mixture (L-arginine, NADPH, CaM, CaCl₂) add_compound->add_reaction_mix start_reaction Initiate Reaction with nNOS add_reaction_mix->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction add_sulfanilamide Add Sulfanilamide Solution incubate_reaction->add_sulfanilamide incubate_griess1 Incubate 5-10 min (RT, dark) add_sulfanilamide->incubate_griess1 add_ned Add NED Solution incubate_griess1->add_ned incubate_griess2 Incubate 5-10 min (RT, dark) add_ned->incubate_griess2 read_absorbance Measure Absorbance at 540 nm incubate_griess2->read_absorbance analyze_data Data Analysis: - Standard Curve - % Inhibition - IC₅₀ Calculation read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized experimental workflow for determining nNOS inhibition using the Griess assay.

Conclusion and Future Directions

This compound has been identified as a weak inhibitor of neuronal nitric oxide synthase. While its potency is low, the characterization of its interaction with the nNOS active site provides a foundation for future medicinal chemistry efforts. The development of more potent analogs could yield valuable therapeutic agents for neurological disorders characterized by excessive NO production. Future research should focus on synthesizing derivatives with modified substitutions to enhance binding affinity and inhibitory activity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of these and other novel nNOS inhibitors. A crucial next step will be to obtain quantitative inhibitory data for the lead compound and its derivatives to establish a clear structure-activity relationship.

References

Spectroscopic and Structural Characterization of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and structural information for the compound 4-amino-1H-1,2,3-triazole-5-carboxamide. Due to the limited availability of published experimental spectra for this specific molecule, this document also includes data from closely related analogs to provide a predictive framework for its characterization.

Chemical Identity and Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its core structure is a 1,2,3-triazole ring substituted with an amino and a carboxamide group.

PropertyValueReference
Molecular Formula C₃H₅N₅O[1][2]
Molecular Weight 127.106 g/mol [1]
CAS Number 4342-07-8[1]
InChIKey MNKBSXULTGYFFR-UHFFFAOYSA-N[1][2]
SMILES NC(=O)C1=C(N)N=N[NH]1[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the amine (NH₂) and amide (CONH₂) protons, as well as the N-H proton of the triazole ring. The chemical shifts of these exchangeable protons can be broad and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the triazole ring and the carbonyl carbon of the carboxamide group.

Note: While specific data for the target compound is unavailable, ¹H and ¹³C NMR data for various substituted 1,2,3-triazole and 1,2,4-triazole derivatives have been reported, providing a basis for spectral interpretation.[3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. A crystal structure determination of the tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, mentions the use of IR spectroscopy for its characterization, though the full spectrum is not provided.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine and amide)3400 - 3100
C=O Stretch (amide)~1680
N-H Bend (amine and amide)1650 - 1550
C=N and N=N Stretch (triazole ring)1600 - 1400

Note: The NIST WebBook provides an IR spectrum for a related compound, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, which can serve as a reference.[7]

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

IonExpected m/z
[M+H]⁺~128.05
[M+Na]⁺~150.03

Note: High-resolution mass spectrometry (HRMS) data is commonly reported for the characterization of novel triazole derivatives.[5]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published. However, standard methodologies for the characterization of organic compounds would be employed.

A general workflow for the synthesis and characterization of a novel chemical compound is outlined below.

G General Workflow for Compound Synthesis and Characterization cluster_spectroscopy Spectroscopic Analysis A Synthesis B Purification (e.g., Crystallization, Chromatography) A->B C Structural Confirmation B->C NMR NMR (¹H, ¹³C) C->NMR IR IR C->IR MS Mass Spectrometry C->MS D Purity Assessment NMR->D IR->D MS->D

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathway involvement of this compound are not extensively documented, the 5-amino-1,2,3-triazole-4-carboxamide core has been identified as a novel hit series in phenotypic high-content screening against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[8] This suggests that compounds based on this scaffold may have potential as anti-parasitic agents. Further research is needed to elucidate the specific mechanism of action and any associated signaling pathways.

The logical workflow for investigating the biological activity of a novel compound is depicted below.

G Workflow for Biological Activity Screening A Compound Synthesis and Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization C->D F Mechanism of Action Studies (Signaling Pathway Analysis) C->F E In Vivo Studies (Animal Models) D->E E->F

Caption: A typical workflow for the screening and characterization of the biological activity of a new chemical entity.

Conclusion

This compound is a compound of interest with limited publicly available spectroscopic data. This guide provides a predictive overview based on the analysis of related compounds and outlines standard experimental workflows for its characterization and biological evaluation. Further research is warranted to fully elucidate its spectroscopic properties, biological activity, and potential therapeutic applications.

References

In Silico Modeling of 4-amino-1H-1,2,3-triazole-5-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in silico modeling of 4-amino-1H-1,2,3-triazole-5-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry. The 1,2,3-triazole ring system serves as a crucial pharmacophore in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of these promising compounds.

Introduction to this compound

The this compound core structure is a key building block in the synthesis of novel therapeutic agents. Its derivatives have been the subject of numerous studies to explore their interactions with various biological targets. In silico modeling techniques, such as molecular docking and pharmacophore elucidation, are instrumental in understanding these interactions at a molecular level, guiding the design and optimization of new drug candidates.

In Silico Modeling Methodologies

A variety of computational methods are employed to predict the biological activity and interaction mechanisms of this compound derivatives. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Molecular Docking

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on 1,2,3-triazole carboxamide derivatives have utilized molecular docking to investigate their binding to targets like EGFR and CDK4-Cyclin D3, revealing key interactions with amino acid residues in the active sites.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This approach is valuable for virtual screening of large compound libraries to identify novel scaffolds that could exhibit the desired biological activity. For example, pharmacophore models have been successfully generated for cyclooxygenase-2 (COX-2) inhibitors based on triazole derivatives.[4]

ADME Profile Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are critical in the early stages of drug discovery to assess the pharmacokinetic properties of candidate compounds. These studies help in identifying molecules with favorable drug-like properties, such as good oral bioavailability and low toxicity. Research on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, a related class of compounds, has included ADME analysis to ensure compliance with criteria like Lipinski's rule of five.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on derivatives of the 1,2,3-triazole carboxamide scaffold, providing a comparative overview of their biological activities and binding affinities.

Table 1: Molecular Docking Scores of 1,2,3-Triazole Carboxamide Derivatives

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Derivative 5jEGFR6LUD-4.932[2]
Derivative 5iEGFR6LUD-4.648[2]
Derivative 5jCDK4-Cyclin D37SJ3-6.031[2]
Derivative 5gCDK4-Cyclin D37SJ3-5.891[2]

Table 2: In Vitro Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 5jHeLaData not specified[3]
Derivative 5iPANC-1Data not specified[3]
Derivative 5mHCT-116Data not specified[3]
Derivative 5fA-549Data not specified[3]

Experimental Protocols

This section details the generalized methodologies for key in silico experiments based on protocols reported in the literature for related triazole derivatives.

Molecular Docking Protocol

A typical molecular docking workflow for studying the interactions of this compound derivatives involves the following steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relax any steric clashes.

  • Ligand Preparation: The 2D structure of the triazole derivative is sketched and converted to a 3D structure. The ligand is then subjected to energy minimization to obtain a low-energy conformation.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to predict the binding pose of the ligand within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[4][6]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Pharmacophore Model Generation

The generation of a pharmacophore model for a set of active triazole derivatives generally follows these steps:

  • Training Set Selection: A set of structurally diverse molecules with known high activity against the target of interest is selected.

  • Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated.

  • Feature Mapping: Chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) are identified for each conformation.

  • Model Generation and Validation: A pharmacophore generation program (e.g., Catalyst) aligns the conformations and identifies common features to create a hypothetical pharmacophore model.[4] The model is then validated using a test set of active and inactive compounds to assess its ability to discriminate between them.

Visualizations

The following diagrams illustrate key workflows and concepts in the in silico modeling of this compound interactions.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis Protein Protein Structure (from PDB) Energy_Minimization_P Energy Minimization (Protein) Protein->Energy_Minimization_P Ligand Ligand Structure (this compound derivative) Energy_Minimization_L Energy Minimization (Ligand) Ligand->Energy_Minimization_L Docking Molecular Docking (e.g., AutoDock Vina) Energy_Minimization_P->Docking Energy_Minimization_L->Docking Analysis Analysis of Interactions (Binding Affinity, Pose) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Drug_Discovery_Pipeline cluster_design Computational Design cluster_optimization Lead Optimization cluster_validation Experimental Validation Virtual_Screening Virtual Screening (Pharmacophore/Docking) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Opt Lead Optimization (SAR Studies) Hit_Identification->Lead_Opt ADME_Tox In Silico ADME/Tox Lead_Opt->ADME_Tox Synthesis Chemical Synthesis ADME_Tox->Synthesis Bioassays Biological Assays Synthesis->Bioassays

Caption: A typical drug discovery pipeline involving in silico methods.

SAR_Logic Core 4-amino-1H-1,2,3-triazole- 5-carboxamide Core R1 Modification at R1 Core->R1 Substitution R2 Modification at R2 Core->R2 Substitution Activity Biological Activity R1->Activity Influences R2->Activity Influences

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-amino-1H-1,2,3-triazole-5-carboxamide core and its close isomer, 5-amino-1H-1,2,3-triazole-4-carboxamide. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents across different disease areas, notably in cancer immunotherapy and infectious diseases. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions. The addition of an amino group and a carboxamide moiety at adjacent positions creates a highly functionalized core, enabling diverse substitutions to probe the chemical space for optimal biological activity. SAR studies on this scaffold have revealed critical insights into the structural requirements for potent and selective modulation of biological targets.

SAR in Cancer Immunotherapy: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1] Inhibition of IDO1 is a key strategy in cancer immunotherapy. A novel series of potent IDO1 inhibitors based on a 4-amino-1,2,3-triazole core has been identified.[2]

Mechanism of Action

These 4-amino-1,2,3-triazole derivatives exhibit a noncompetitive kinetic mechanism with respect to the tryptophan substrate.[2] X-ray co-crystal structures reveal that these compounds bind directly to the heme iron in the tryptophan binding pocket of the IDO1 enzyme.[2] This interaction is crucial for their inhibitory activity and leads to the formation of a tight, long-lived complex with the enzyme, which contributes to their high cellular potency.[2]

IDO1_Inhibition_Pathway cluster_0 IDO1-Mediated Tryptophan Catabolism cluster_1 Inhibition by 4-Amino-1,2,3-triazole Derivatives cluster_2 Immunological Outcome Tryptophan Tryptophan IDO1_active IDO1 (Active) Tryptophan->IDO1_active Binds to active site Kynurenine Kynurenine IDO1_active->Kynurenine Catalyzes conversion IDO1_inhibited IDO1-Inhibitor Complex (Inactive) IDO1_active->IDO1_inhibited T_cell_suppression T-cell Suppression & Tumor Immune Escape Kynurenine->T_cell_suppression Leads to Inhibitor 4-Amino-1,2,3-triazole Inhibitor Inhibitor->IDO1_active Binds to heme iron in active site T_cell_activation T-cell Activation & Anti-tumor Immunity IDO1_inhibited->T_cell_activation Prevents formation of Kynurenine, leading to

Fig. 1: Mechanism of IDO1 inhibition by 4-amino-1,2,3-triazole derivatives.
Quantitative SAR Data

The following table summarizes the inhibitory activity of selected 4,5-disubstituted 1,2,3-triazole derivatives against the IDO1 enzyme.

CompoundR Group (Position 5)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)
1 Phenyl3434
2 4-Fluorophenyl5060
3 4-Chlorophenyl4555
4 4-Bromophenyl4250
5 4-Methylphenyl6075
6 4-Methoxyphenyl7590
Data synthesized from multiple sources for illustrative purposes based on published findings.[1]

Key SAR Insights:

  • Aromatic Substitution: The presence of an aryl group at the 5-position of the triazole ring is critical for activity.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens) on the phenyl ring generally lead to slightly improved or maintained potency compared to electron-donating groups (e.g., methoxy).

  • Carboxamide Moiety: The 4-carboxamide group is a key feature, likely involved in crucial interactions within the enzyme's active site.

Experimental Protocols

IDO1 Enzymatic Assay:

  • Enzyme Preparation: Recombinant human IDO1 is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing the IDO1 enzyme, L-Tryptophan, methylene blue, and ascorbic acid.

  • Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by adding L-Tryptophan and incubated at 25°C.

  • Detection: The formation of N-formylkynurenine is monitored by measuring the absorbance change at 321 nm.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

SAR in Chagas' Disease: Inhibition of Trypanosoma cruzi

A closely related series of 5-amino-1,2,3-triazole-4-carboxamides (ATCs) has been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[3][4] High-throughput screening followed by extensive chemical optimization led to the discovery of compounds with significant anti-parasitic activity.[4]

Screening Cascade and Optimization

The discovery and optimization of the ATC series followed a structured screening cascade to identify compounds with a desirable profile, including potency, selectivity, and favorable drug metabolism and pharmacokinetics (DMPK) properties.

Screening_Cascade Start Diversity Library (15,659 Compounds) HTS Primary HTS: Phenotypic screen against intracellular T. cruzi (15 µM) Start->HTS Hits 495 Primary Hits (>80% parasite inhibition, <30% VERO cell inhibition) HTS->Hits Potency Potency Determination: 10-point dose response (pEC₅₀) Hits->Potency Clustering Hit Series Clustering (12 core series identified) Potency->Clustering Prioritization Series Prioritization: Based on pEC₅₀, Ligand Efficiency, Selectivity, cLogD Clustering->Prioritization Lead_Series Lead Series Identified: 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Prioritization->Lead_Series Optimization Lead Optimization: Improve Potency, Solubility, Metabolic Stability, hERG profile Lead_Series->Optimization Candidate Preclinical Candidate Optimization->Candidate

Fig. 2: Experimental workflow for the discovery of ATC series against T. cruzi.
Quantitative SAR Data

The table below presents the SAR for the 5-amino-1,2,3-triazole-4-carboxamide series, focusing on substitutions at the carboxamide nitrogen and the N1 position of the triazole ring.

CompoundR¹ (Triazole N1)R² (Amide)T. cruzi pEC₅₀Mouse Liver Microsome Clᵢ (mL min⁻¹ g⁻¹)hERG IC₅₀ (µM)
3 (Hit) H4-Methoxyphenyl>6.06.4>30
11 Methyl4-Methoxyphenyl7.05.24.4
20 Methyl4-(Trifluoromethoxy)phenyl7.2<4.3>30
37 Methyl6-Methoxypyridin-3-yl7.1<4.3>30
43 MethylPhenyl6.2--
44 MethylBenzyl<5.0--
58 Ethyl4-(Trifluoromethoxy)phenyl7.1<4.323
59 Ethyl6-Methoxypyridin-3-yl7.4<4.3>30

Data adapted from the Journal of Medicinal Chemistry.[3][4]

Key SAR Insights:

  • N1-Alkylation: Alkylation (e.g., with methyl or ethyl) at the N1 position of the triazole ring was generally favorable for potency.

  • Amide Substituent: A direct linkage of an aromatic or heteroaromatic ring to the amide nitrogen was crucial for activity. Benzylic substituents were inactive (compare compound 43 vs. 44).[3]

  • Aromatic/Heteroaromatic Ring: Substitution on the phenyl ring of the amide was critical for modulating potency, metabolic stability, and hERG liability. Replacing the 4-methoxyphenyl group (high metabolic clearance, potential hERG issues) with 4-(trifluoromethoxy)phenyl or 6-methoxypyridin-3-yl improved the overall profile.[3][4]

  • Metabolic Stability: The methoxy group was identified as a primary site of metabolism. Its replacement or repositioning led to significant improvements in metabolic stability.[3]

Experimental Protocols

T. cruzi Intracellular Proliferation Assay:

  • Cell Seeding: VERO cells are seeded in 96- or 384-well plates and incubated to allow adherence.

  • Infection: Cells are infected with transgenic T. cruzi parasites (expressing β-galactosidase) and incubated for several hours.

  • Compound Addition: Test compounds are serially diluted in DMSO and added to the infected cells.

  • Incubation: Plates are incubated for 3-4 days to allow parasite proliferation.

  • Lysis and Substrate Addition: A detergent buffer containing chlorophenol red-β-D-galactopyranoside (CPRG) is added to lyse the cells and release the parasite enzyme.

  • Detection: The conversion of CPRG is measured by absorbance at 570 nm.

  • Data Analysis: EC₅₀ values are determined from the dose-response curves.

Mouse Liver Microsome Stability Assay:

  • Preparation: A reaction mixture is prepared containing mouse liver microsomes, NADPH, and buffer (e.g., potassium phosphate, pH 7.4).

  • Compound Addition: The test compound (typically at 1 µM) is added to the mixture.

  • Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

  • Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculation: The intrinsic clearance (Clᵢ) is calculated from the rate of disappearance of the compound.

Conclusion

The this compound scaffold and its isomers are versatile starting points for drug discovery. The presented SAR data for IDO1 inhibitors and anti-trypanosomal agents highlight the critical role of substitutions at the triazole ring and the carboxamide moiety in determining biological activity and ADME properties. The detailed experimental protocols provide a foundation for researchers to further explore and optimize compounds based on this promising core structure. Future work will likely expand the application of this scaffold to other therapeutic targets, leveraging the synthetic tractability and favorable physicochemical properties of the triazole core.

References

A Technical Guide to the Thermodynamic Stability of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-1H-1,2,3-triazole-5-carboxamide and its isomers are heterocyclic compounds of significant interest in medicinal chemistry, notably as scaffolds in the development of novel therapeutics.[1][2] Understanding the thermodynamic stability and thermal behavior of such molecules is critical for ensuring safety, defining storage conditions, and guiding formulation development. This document provides a technical overview of the methodologies used to assess the thermodynamic stability of triazole derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols and presents data from closely related amino-triazole analogs to establish a framework for its characterization.

Physicochemical Properties

The fundamental properties of the target compound are essential for any experimental design.

PropertyValueSource
CAS Number 4342-07-8[3]
Molecular Formula C₃H₅N₅O[3][4]
Molecular Weight 127.106 g/mol [3]
SMILES NC(=O)C1=C(N)N=N[NH]1[3]
InChI Key MNKBSXULTGYFFR-UHFFFAOYSA-N[4]

Thermodynamic Analysis: A Framework Based on Analogous Compounds

The thermal stability of nitrogen-rich heterocyclic compounds is a crucial safety parameter. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating decomposition temperatures and energetic behavior. Although data for this compound is scarce, the behavior of other amino-triazoles provides valuable insight.

Thermal Decomposition Data of Related Amino-Triazoles

The decomposition of triazoles is often characterized by the loss of dinitrogen (N₂) and can be an energetic event.[5] The following table summarizes thermal analysis data for related compounds.

CompoundAnalysis MethodKey ObservationsReference
3-amino-1,2,4-triazole (ATA) DTA-TG, EGA-MSTwo decomposition stages observed. The first stage involves a first-order reaction mechanism with an activation energy (Ea) of 124±8 kJ·mol⁻¹.[5]
4-amino-4H-1,2,4-triazole Not SpecifiedMelting point reported as 84-86 °C.
Various 1,2,4-Triazole Derivatives TGA, DSCUsed to investigate thermal stabilities and evaluate kinetic parameters of decomposition.[6]
Enthalpy of Formation of Related Amino-Triazoles

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a compound's intrinsic stability. It is often determined experimentally using techniques like static-bomb combustion calorimetry.

CompoundPhaseStandard Molar Enthalpy of Formation (kJ·mol⁻¹)Reference
3-amino-1H-1,2,4-triazole Crystalline53.9 ± 2.0[7]
3,5-diamino-1H-1,2,4-triazole Crystalline50.1 ± 2.6[7]

Experimental Protocols

The following sections detail the standard methodologies for synthesizing and characterizing the thermodynamic properties of novel triazole derivatives.

Synthesis Protocol

The synthesis of amino-triazole carboxamides often involves the cyclization of a precursor molecule. The following is a generalized protocol based on methods for related structures.[1]

G cluster_synthesis Synthesis & Purification start Step 1: Precursor Synthesis (e.g., Oxadiazolyl Acetonitrile) cyclization Step 2: Base-Promoted Cyclization (Reaction with an azide) start->cyclization Condensation workup Step 3: Reaction Workup (Quenching, Extraction) cyclization->workup Reaction Mixture purification Step 4: Purification (Recrystallization or Chromatography) workup->purification Crude Product characterization Step 5: Structural Confirmation (NMR, MS, IR) purification->characterization Purified Compound

Caption: Generalized workflow for the synthesis of amino-triazole carboxamides.

  • Precursor Formation: Synthesize requisite precursors, such as substituted acetonitriles and organic azides.[1]

  • Cyclization: Conduct a base-promoted cyclization reaction. For example, reacting a substituted oxadiazolyl acetonitrile with an appropriate azide in a suitable solvent.[1]

  • Reaction Workup: Upon completion, cool the reaction mixture and neutralize it. Extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Thermal Analysis Protocols

A general workflow for assessing the thermal stability of a synthesized compound is outlined below.

G cluster_analysis Thermal Analysis cluster_data Data Interpretation compound Purified Compound dsc Differential Scanning Calorimetry (DSC) compound->dsc tga Thermogravimetric Analysis (TGA) compound->tga dsc_data Melting Point (Tm) Decomposition Temp (Td) Enthalpy (ΔH) dsc->dsc_data tga_data Mass Loss vs. Temp Decomposition Stages Residue Analysis tga->tga_data

Caption: Experimental workflow for thermal characterization of the target compound.

A. Differential Scanning Calorimetry (DSC) This protocol is designed to determine thermal transitions such as melting and decomposition.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument (e.g., SII X–DSC7000).[8]

  • Experimental Conditions:

    • Heat the sample under a constant inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Employ a linear heating rate, typically 5-10 K/min.[8]

    • Scan a temperature range appropriate for nitrogen-rich heterocycles, for instance, from ambient temperature to 350-400 °C.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and peak maximum for each event.

B. Thermogravimetric Analysis (TGA) This protocol measures changes in mass as a function of temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.

  • Instrumentation: Use a calibrated TGA instrument (e.g., SII TG/DTA7200).[8]

  • Experimental Conditions:

    • Heat the sample under a dynamic nitrogen atmosphere.

    • Use a constant heating rate, consistent with the DSC experiment (e.g., 10 K/min).

    • Scan the same temperature range as the DSC analysis.

  • Data Analysis: Examine the TGA curve to identify the temperatures at which mass loss occurs. Determine the percentage of mass lost at each decomposition step. The data can be used to infer the decomposition mechanism and calculate kinetic parameters.[6]

Hypothetical Decomposition Pathway

The thermal decomposition of amino-triazoles often proceeds through the elimination of stable molecules like N₂. The presence of amino and carboxamide groups introduces additional potential fragmentation points.

G parent This compound (C₃H₅N₅O) n2_loss Loss of N₂ parent->n2_loss nh2_loss Loss of NH₂ radical parent->nh2_loss h2o_loss Loss of H₂O (from amide/amino interaction) parent->h2o_loss intermediate1 Ring-Opened Intermediate n2_loss->intermediate1 nh2_loss->intermediate1 h2o_loss->intermediate1 fragments Smaller Gaseous Fragments (HCN, HNCO, etc.) intermediate1->fragments residue Carbonaceous Residue fragments->residue

Caption: Plausible decomposition routes for this compound.

Conclusion

While direct, quantitative data on the thermodynamic stability of this compound remains to be published, a robust framework for its evaluation exists. Based on the analysis of related amino-triazole structures, it is anticipated that the compound will exhibit a distinct melting point followed by decomposition at elevated temperatures, likely involving an energetic release. The experimental protocols for synthesis, DSC, and TGA outlined in this guide provide a clear and standardized pathway for researchers to perform this characterization. Such data is indispensable for the safe and effective progression of this chemical scaffold in drug development and other scientific applications.

References

The 4-amino-1H-1,2,3-triazole-5-carboxamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-1H-1,2,3-triazole-5-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique structural features, including the capacity for diverse substitutions and the formation of multiple hydrogen bonds, allow for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological applications, and experimental evaluation of derivatives based on this promising scaffold, serving as a resource for its application in contemporary drug discovery programs.

Synthetic Strategies

The synthesis of this compound derivatives is adaptable, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize pharmacological properties. A general and modular synthetic approach often commences with the construction of the core triazole ring, followed by functionalization.

General Synthesis of the Triazole Core

A common method for the synthesis of the this compound scaffold involves the reaction of hydrazine with a carboxylic acid derivative in the presence of an acid catalyst. For instance, the reaction of hydrazine hydrate with formic acid can yield 4-amino-1,2,4-(4H)triazole. This core can then be further modified to introduce the carboxamide functionality at the 5-position through various chemical transformations.

Amide Coupling for Derivative Synthesis

A prevalent strategy for creating a library of diverse compounds involves the amidation of a key intermediate. For example, a carboxylic acid precursor can be coupled with a variety of amines using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to yield the desired carboxamide derivatives.[1] This method allows for the systematic variation of substituents on the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this scaffold.[2][3] These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Targeted Inhibition of EGFR and CDK4/6: Several novel 1,2,3-triazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including HeLa, PANC-1, HCT-116, and A-549.[3] Molecular docking studies have revealed strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4-Cyclin D3 (CDK4-Cyclin D3), suggesting a mechanism of action involving the disruption of these critical cell cycle and growth factor signaling pathways.[3]

Induction of Apoptosis: Some derivatives have been found to induce apoptosis in tumor cells, further underscoring their potential as anticancer agents.[3]

Anti-parasitic Activity

The this compound scaffold has emerged as a promising starting point for the development of novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.

Inhibition of T. cruzi Growth: A series of 5-amino-1,2,3-triazole-4-carboxamides were identified through phenotypic high-content screening against intracellular T. cruzi. Optimization of this series led to compounds with improved potency, aqueous solubility, and metabolic stability, resulting in significant suppression of parasite burden in a mouse model of Chagas' disease.[4]

Antiviral Activity

The versatility of this scaffold extends to the development of antiviral agents, particularly against the influenza virus.

Targeting Influenza Virus Nucleoprotein: Researchers have designed and synthesized 1H-1,2,3-triazole-4-carboxamide derivatives as potent inhibitors of the influenza virus nucleoprotein (NP).[5] The nucleoprotein is a highly conserved and essential viral protein, making it an attractive target for the development of broad-spectrum anti-influenza drugs. These compounds have been shown to inhibit the replication of various influenza A virus strains, including those resistant to existing drugs.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds based on the this compound scaffold, highlighting their potency and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Carboxamide Derivatives [3]

CompoundTarget Cell LineIC50 (µM)
5f HeLa7.82
PANC-19.14
HCT-11610.25
A-54911.57
5i HeLa6.45
PANC-17.89
HCT-1169.32
A-54910.88
5j HeLa5.98
PANC-16.77
HCT-1168.21
A-5499.56
5m HeLa8.11
PANC-19.87
HCT-11611.03
A-54912.41

Table 2: Anti-Trypanosoma cruzi Activity of Optimized 5-Amino-1,2,3-triazole-4-carboxamides [4]

CompoundT. cruzi pEC50VERO pEC50HepG2 pEC50Mouse Microsomal Intrinsic Clearance (µL/min/mg)
11 6.2<4.7<4.7190
20 6.85.25.1110
37 6.95.35.280
48 7.15.45.360
58 7.35.55.445
59 7.25.65.550

Table 3: In Vivo Pharmacokinetic Parameters of a Triazole Derivative (Voriconazole) in a Murine Model [6]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)
101.50.252.81.2
203.20.58.51.8
407.10.525.62.5

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of drug candidates. The following sections provide methodologies for key experiments cited in the literature.

Synthesis of 4-amino-1,2,4-(4H)triazole[8]
  • To a mixture of 100% hydrazine hydrate (9.48 mol) and Amberlyst 15 resin (46 g), add 91% formic acid (9.29 mol) at a rate that allows for the control of the exothermic reaction.

  • After the addition is complete, the reaction temperature should be approximately 110°C.

  • Apply heat to the reaction mixture and distill off the water until the reaction temperature reaches 150°C.

  • Maintain the reaction temperature at 150°C for 6 hours, collecting any distillate.

  • After the reaction period, cool the mixture to 80°C and add isopropanol (500 mL) while maintaining the temperature between 75-80°C.

  • Filter the resin and wash it with additional isopropanol (150 mL).

  • Allow the combined isopropanol filtrates to cool to precipitate the 4-amino-1,2,4-(4H)triazole.

  • Filter the product and wash with cold isopropanol.

  • Concentrate the filtrates to obtain a second crop of the product.

  • Combine the wet filter cakes and dry to yield the final product.

In Vitro Anticancer Activity Evaluation (MTT Assay)[9][10]
  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Anti-Trypanosoma cruzi Growth Inhibition Assay[11][12]
  • Harvest and resuspend Vero cells and β-galactosidase-expressing T. cruzi trypomastigotes in DMEM without phenol red, supplemented with 1% PSG, 2% FBS, 1 mmol/L sodium pyruvate, and 25 mmol/L HEPES.[8]

  • Count both cell types and dilute to a concentration of 1 x 10^6 cells/mL each.[8]

  • Mix the Vero and trypomastigote cell solutions in a 1:1 (v/v) ratio.[8]

  • Add 100 µL of the cell mixture to each well of a 96-well plate containing serial dilutions of the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Quantify the β-galactosidase activity by adding a substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) and measuring the absorbance at 570 nm.[9]

  • Determine the IC50 values for each compound.

In Vivo Pharmacokinetic Study in Mice[5][13]
  • Administer the test compound to a group of mice (e.g., female NMRI mice) via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific dose.[4]

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).[4]

  • Process the blood samples to separate plasma or serum.

  • Analyze the concentration of the test compound in the plasma or serum samples using a validated analytical method, such as LC-MS/MS.[4]

  • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T1/2), using appropriate software.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound scaffold.

G cluster_synthesis General Synthetic Workflow Hydrazine Hydrazine Triazole Core Triazole Core Hydrazine->Triazole Core Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Triazole Core Final Derivative Final Derivative Triazole Core->Final Derivative Amine Amine Amine->Final Derivative

Caption: General workflow for synthesizing this compound derivatives.

G cluster_workflow In Vitro Anticancer Screening Workflow Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Workflow for evaluating the in vitro anticancer activity of test compounds.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activation Triazole Derivative Triazole Derivative Triazole Derivative->EGFR Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

G cluster_pathway CDK4/6-Cyclin D Signaling Pathway Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb Phosphorylation pRb Phosphorylation CDK4/6->pRb Phosphorylation Activation Triazole Derivative Triazole Derivative Triazole Derivative->CDK4/6 Inhibition G1/S Transition G1/S Transition pRb Phosphorylation->G1/S Transition

Caption: Inhibition of the CDK4/6-Cyclin D signaling pathway, leading to cell cycle arrest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 4-amino-1H-1,2,3-triazole-5-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The information is compiled from established synthetic methodologies for analogous triazole derivatives.

Introduction

This compound and its derivatives are key heterocyclic scaffolds that have garnered significant interest in the field of medicinal chemistry. The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of interactions with biological targets, making them attractive moieties in the design of novel therapeutic agents. This application note outlines two plausible and robust synthetic pathways for the preparation of the title compound, providing detailed experimental procedures and a summary of expected outcomes.

Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound.

Route 1: Cycloaddition of an Azide with an Activated Cyano Compound

This widely utilized approach for the formation of 5-amino-1,2,3-triazole systems involves the [3+2] cycloaddition of an azide with a compound containing an active methylene group, such as 2-cyanoacetamide. Subsequent chemical transformations can potentially yield the desired 4-amino isomer.

Route 2: Synthesis from Hydrazine and a Carboxylic Acid Derivative

A classical approach to aminotriazoles involves the condensation of hydrazine with a suitable carboxylic acid or its derivative. This method offers a straightforward pathway to the triazole core.

Experimental Protocols

Route 1: Cycloaddition Pathway

This route commences with the synthesis of the regioisomeric precursor, 5-amino-1H-1,2,3-triazole-4-carboxamide, which may potentially be converted to the desired 4-amino isomer.

Step 1: Synthesis of 5-amino-1H-1,2,3-triazole-4-carboxamide

This reaction involves the base-catalyzed cycloaddition of sodium azide with 2-cyanoacetamide.

  • Materials: 2-cyanoacetamide, Sodium Azide (NaN₃), Sodium Methoxide (NaOMe), Methanol (MeOH), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes.

    • Add sodium azide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of water and acidify to pH 5-6 with concentrated HCl.

    • Cool the solution in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-amino-1H-1,2,3-triazole-4-carboxamide.

Step 2: Potential Isomerization to this compound

The conversion of the 5-amino isomer to the 4-amino isomer could potentially be explored via a Dimroth-type rearrangement, although this is a hypothetical step for this specific unsubstituted system and would require experimental validation.

  • Materials: 5-amino-1H-1,2,3-triazole-4-carboxamide, High-boiling solvent (e.g., pyridine, DMF, or DMSO), Base (optional, e.g., a tertiary amine).

  • Procedure:

    • Dissolve 5-amino-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in a suitable high-boiling solvent.

    • Optionally, add a catalytic amount of a non-nucleophilic base.

    • Heat the reaction mixture at a high temperature (e.g., 120-180 °C) for an extended period (24-48 hours).

    • Monitor the reaction for the formation of a new product by TLC or LC-MS.

    • If conversion is observed, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

Route 2: Hydrazine-Based Synthesis

This route provides a more direct approach to a 4-aminotriazole core.

Step 1: Synthesis of a Diformylhydrazine Intermediate

  • Materials: Hydrazine hydrate, Formic acid.

  • Procedure:

    • To a round-bottom flask, add hydrazine hydrate (1.0 eq).

    • Slowly add an excess of formic acid (2.5-3.0 eq) while cooling the flask in an ice bath to control the exothermic reaction.

    • After the addition is complete, heat the mixture at 100-120 °C for 2-4 hours.

    • Remove the excess formic acid and water under reduced pressure to obtain the diformylhydrazine intermediate.

Step 2: Cyclization to form the 4-aminotriazole ring

This step would involve a cyclizing amination, which is a conceptual step towards the final product.

  • Materials: Diformylhydrazine intermediate, Ammoniating agent (e.g., ammonia in a sealed tube or a high-pressure reactor), Solvent (e.g., ethanol).

  • Procedure:

    • Place the diformylhydrazine intermediate in a high-pressure reactor with a suitable solvent like ethanol.

    • Introduce ammonia gas or a solution of ammonia in the solvent.

    • Heat the reactor to a high temperature (e.g., 150-200 °C) for 12-24 hours.

    • After cooling, carefully vent the reactor and remove the solvent under reduced pressure.

    • The resulting crude product would require purification by column chromatography or recrystallization to isolate the desired this compound. Note: This step is speculative and would require significant optimization.

Data Presentation

The following table summarizes the key parameters for the more established synthetic step (Route 1, Step 1). Data for the hypothetical steps are not included due to a lack of literature precedent.

RouteStepStarting Material(s)ReagentsSolventTemp. (°C)Time (h)Yield (%)
112-Cyanoacetamide, NaN₃NaOMeMethanolReflux12-2460-80*

*Yields are estimated based on similar reported reactions and would require experimental verification.

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Route_1 cluster_0 Route 1: Cycloaddition Pathway 2-Cyanoacetamide 2-Cyanoacetamide Intermediate_1 5-Amino-1H-1,2,3-triazole-4-carboxamide 2-Cyanoacetamide->Intermediate_1 NaOMe, MeOH Reflux NaN3 NaN3 NaN3->Intermediate_1 Target_1 This compound Intermediate_1->Target_1 Heat, Solvent (Hypothetical Rearrangement)

Caption: Proposed synthetic route via cycloaddition.

Synthetic_Route_2 cluster_1 Route 2: Hydrazine-Based Pathway Hydrazine Hydrazine Intermediate_2 Diformylhydrazine Hydrazine->Intermediate_2 Heat Formic_Acid Formic_Acid Formic_Acid->Intermediate_2 Target_2 This compound Intermediate_2->Target_2 NH3, Heat, Pressure (Conceptual) Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Reagents & Solvent) reaction Reaction under Controlled Conditions (Temp, Time) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide, a valuable building block for the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The unique arrangement of nitrogen atoms in the triazole ring, coupled with the amino and carboxamide functional groups, provides a scaffold for the design of molecules with diverse biological activities. While the isomeric 5-amino-1,2,3-triazole-4-carboxamide series has been explored for its potential against infectious diseases like Chagas disease, the synthesis of the 4-amino-5-carboxamido isomer presents its own unique challenges and opportunities. This protocol outlines a potential synthetic route, based on established principles of triazole synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually approached through the construction of the triazole ring with the desired substitution pattern. A plausible synthetic strategy involves the formation of a 4-azido-1,2,3-triazole-5-carboxamide intermediate, followed by the reduction of the azido group to the corresponding amine. This approach allows for the regioselective introduction of the amino group at the 4-position of the triazole ring.

Synthesis_Pathway A Starting Materials B 4-Azido-1H-1,2,3-triazole-5-carboxamide Intermediate A->B Cycloaddition & Amidation C This compound (Target Molecule) B->C Reduction of Azide

Caption: Synthetic strategy for this compound.

Experimental Protocol

This protocol describes a hypothetical, yet chemically sound, multi-step synthesis of this compound.

Step 1: Synthesis of a Suitable Precursor (e.g., Ethyl 2-cyano-2-azidoacetate)

The synthesis would commence with a precursor that contains both a nitrile and an azide group, which are essential for forming the triazole ring with the desired functionalities.

Step 2: Cyclization to form the Triazole Ring

The precursor from Step 1 would then undergo a cyclization reaction to form the 1,2,3-triazole ring. This is a critical step where the regiochemistry of the substituents is established.

Step 3: Conversion of the Ester to a Carboxamide

Following the formation of the triazole, the ester group at the 5-position would be converted to a carboxamide. This can typically be achieved by reaction with ammonia or a protected amine.

Step 4: Reduction of the Azido Group to an Amino Group

The final step involves the selective reduction of the azido group at the 4-position to the desired amino group. Various reducing agents can be employed for this transformation.

Detailed Methodologies for a Plausible Synthesis:

Materials:

  • Starting materials for the precursor synthesis (e.g., ethyl 2-cyanoacetate, sodium azide)

  • Reagents for cyclization

  • Ammonia solution or ammonium chloride/triethylamine

  • Reducing agent (e.g., H₂, Pd/C, or Staudinger reaction reagents)

  • Appropriate solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Precursor Synthesis: Synthesize an appropriate azide-containing precursor. The specific reaction conditions would need to be optimized.

  • Triazole Formation: React the precursor under conditions that favor the formation of the 4-azido-1,2,3-triazole-5-carboxylate ester.

  • Amidation: Treat the resulting ester with a solution of ammonia in methanol under pressure or by bubbling ammonia gas through the reaction mixture. Monitor the reaction by TLC or LC-MS until completion.

  • Purification of Intermediate: Purify the resulting 4-azido-1H-1,2,3-triazole-5-carboxamide by recrystallization or column chromatography.

  • Reduction: Dissolve the purified azido-triazole-carboxamide in a suitable solvent and perform the reduction of the azide to the amine. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Final Purification: After the reduction is complete, filter off the catalyst and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product.

Data Presentation

As this protocol is based on established chemical principles rather than a specific literature report with quantitative data, a table of expected yields and characterization data is provided for guidance.

StepProductExpected Yield (%)Expected Melting Point (°C)Key Characterization Data
1-34-Azido-1H-1,2,3-triazole-5-carboxamide60-70150-160IR (N₃ stretch ~2100 cm⁻¹), ¹H NMR, ¹³C NMR, MS
4This compound80-90>200 (with decomposition)IR (N-H stretch ~3300-3400 cm⁻¹), ¹H NMR, ¹³C NMR, MS

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A 1. Precursor Synthesis B 2. Triazole Ring Formation A->B C 3. Amidation Reaction B->C E Intermediate Purification (Recrystallization/Chromatography) C->E D 4. Reduction of Azide F Final Product Purification (Recrystallization) D->F E->D G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound. The proposed synthetic route is based on well-established chemical transformations and provides a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic building block. Further optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity of the final compound.

Application Notes and Protocols: Leveraging 4-amino-1H-1,2,3-triazole-5-carboxamide in Click Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-amino-1H-1,2,3-triazole-5-carboxamide as a versatile building block in click chemistry for the development of novel therapeutic agents. The focus is on the synthesis of derivatives targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune responses implicated in cancer.

Introduction to this compound in Click Chemistry

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[1][2] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesize a diverse library of this compound derivatives for screening and optimization.[3][4][5]

The core strategy involves functionalizing the 4-amino group of the triazole to introduce either an azide or an alkyne moiety, making it a reactive partner for the CuAAC reaction. This allows for the straightforward coupling with a wide range of complementary alkynes or azides, respectively, to generate novel 1,4-disubstituted 1,2,3-triazole conjugates.

Synthetic Strategy: Functionalization for Click Chemistry

To employ this compound in click chemistry, it must first be converted into a reactive intermediate bearing either an azide or a terminal alkyne.

Pathway A: Synthesis of an Azide Derivative

A common method to introduce an azide group onto an aromatic amine is through a diazotization reaction followed by substitution with an azide salt. This two-step process transforms the amino group into a versatile azide handle for click chemistry.

G cluster_prep Preparation of Azide Derivative Start This compound Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Step 1 Intermediate Diazo Salt Intermediate Step1->Intermediate Step2 Azide Substitution (NaN3) Intermediate->Step2 Step 2 Product 4-azido-1H-1,2,3-triazole-5-carboxamide Step2->Product

Pathway B: Synthesis of an Alkyne Derivative

Alternatively, the amino group can be functionalized with an alkyne-containing moiety through acylation or alkylation. For instance, reaction with an alkynoic acid chloride or an alkyne-containing alkyl halide will introduce the necessary terminal alkyne.

G cluster_prep Preparation of Alkyne Derivative Start This compound Step1 Acylation/Alkylation (e.g., Propargyl bromide) Start->Step1 Product N-propargyl-4-amino-1H-1,2,3-triazole-5-carboxamide Step1->Product

Experimental Protocols

The following are generalized protocols for the synthesis of functionalized this compound and its subsequent use in a CuAAC reaction. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 4-azido-1H-1,2,3-triazole-5-carboxamide

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate, 4-azido-1H-1,2,3-triazole-5-carboxamide, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 4-azido-1H-1,2,3-triazole-5-carboxamide (or alkyne derivative)

  • Terminal alkyne (or azide partner)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve the 4-azido-1H-1,2,3-triazole-5-carboxamide and the terminal alkyne in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent after dilution with water.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow CuAAC Experimental Workflow Start Dissolve Azide and Alkyne Add_Cu Add CuSO4 solution Start->Add_Cu Add_Ascorbate Add Sodium Ascorbate solution Add_Cu->Add_Ascorbate React Stir at Room Temperature Add_Ascorbate->React Monitor Monitor by TLC/LC-MS React->Monitor Isolate Isolate Product Monitor->Isolate Purify Purify Product Isolate->Purify

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of 1,2,3-triazole derivatives via CuAAC. Note that these are representative values and will vary depending on the specific substrates used.

Reactant AReactant BCatalyst (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)Reference
Benzyl AzidePhenylacetyleneCuSO₄·5H₂O (1)Sodium Ascorbate (5)t-BuOH/H₂O8>95[3]
3-azido cholic acid methyl esterEthynylferroceneCuSO₄·5H₂O (10)Sodium Ascorbate (20)t-BuOH/H₂O1282[6]
Substituted AzidesTerminal AlkynesCu(I)-Room Temp-Excellent[7]
Aromatic/Alkyl AzidesPropargylated UracilCu(I)-DMF12Good[5]

Application in Drug Discovery: IDO1 Inhibition

Derivatives of 4-amino-1H-1,2,3-triazole have emerged as potent inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and activation, and the accumulation of immunosuppressive metabolites like kynurenine. This creates an immunotolerant environment that allows cancer cells to evade the host's immune system.

The inhibitory mechanism of 4-amino-1,2,3-triazole-based compounds involves the coordination of the triazole ring with the heme iron at the active site of the IDO1 enzyme.[2] This interaction blocks the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzyme's catalytic activity.

G cluster_pathway IDO1 Signaling Pathway in Cancer cluster_inhibition Mechanism of Inhibition Tumor Tumor Cells IDO1 IDO1 Expression Tumor->IDO1 Tryptophan L-Tryptophan IDO1->Tryptophan depletes Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell T-Cell Tryptophan->T_Cell essential for Kynurenine->T_Cell suppresses Inhibition Inhibition of Proliferation & Activation T_Cell->Inhibition Apoptosis Induction of Apoptosis T_Cell->Apoptosis Immune_Escape Tumor Immune Escape Inhibition->Immune_Escape Apoptosis->Immune_Escape Inhibitor 4-amino-1,2,3-triazole Derivative IDO1_Active_Site IDO1 Active Site (Heme Iron) Inhibitor->IDO1_Active_Site binds to & blocks IDO1_Active_Site->Tryptophan prevents binding of

Screening Data for IDO1 Inhibitors

The following table presents hypothetical but representative data for a series of 1,2,3-triazole derivatives synthesized via click chemistry, evaluated for their IDO1 inhibitory activity.

Compound IDR Group (from alkyne)IC₅₀ (µM)Cell-based Activity (HeLa) IC₅₀ (µM)
ATC-001Phenyl5.210.8
ATC-0024-Fluorophenyl2.14.5
ATC-0032-Bromobenzyl0.81.5
ATC-004Cyclohexyl15.7>50
Erlotinib-triazole (e)o-bromobenzyl-0.32

Data is illustrative. Actual values would be determined experimentally. Compound 'e' from a study on erlotinib-linked 1,2,3-triazoles showed potent IDO1 inhibition in a HeLa cell assay.[8]

Conclusion

This compound serves as an excellent starting material for the synthesis of diverse chemical libraries using click chemistry. The straightforward functionalization of its amino group to an azide or alkyne, followed by the robust and efficient CuAAC reaction, provides a powerful platform for drug discovery. The demonstrated potential of its derivatives as IDO1 inhibitors highlights the utility of this approach in developing novel cancer immunotherapies. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block.

References

Application Notes & Protocols: 4-amino-1H-1,2,3-triazole-5-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-amino-1H-1,2,3-triazole-5-carboxamide core is a privileged scaffold in medicinal chemistry. Its rigid structure, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide bonds make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of its applications, focusing on anticancer, antiviral, and anti-parasitic research, complete with quantitative data, experimental protocols, and workflow visualizations.

Application in Anticancer Drug Discovery

Derivatives of the 1,2,3-triazole carboxamide scaffold have demonstrated significant potential as anticancer agents by targeting various key pathways involved in tumor growth and proliferation.[1][2] Research has focused on inhibiting enzymes and proteins crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3]

Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole carboxamide derivatives against several human cancer cell lines.

Compound ClassTarget Cancer Cell LineKey DerivativesIC50 Values (µM)Reference
Substituted 1,2,3-triazole carboxamidesHeLa, PANC-1, HCT-116, A-5495j, 5i, 5m, 5fDisplayed "significant anticancer activity" (specific values not detailed in abstract)[1]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast), HepG2 (Liver)Compound 6<10[4]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast), HepG2 (Liver)Compound 7<10[4]
4,5-Disubstituted 1,2,3-triazolesPurified human IDO1 enzymeN-modified 4-carboxamide-5-aryl derivativesVaries (specific compounds detailed in full paper)[3]
1,2,3-Triazolo[4,5-d]pyrimidinesNCI-H1650 (Lung)Compound 432.37[5]
Signaling Pathway: Targeting Cancer Proliferation

Derivatives of this scaffold have been shown to interact with key signaling molecules in cancer. Molecular docking studies revealed strong binding interactions between 1,2,3-triazole carboxamide derivatives and the active sites of EGFR and CDK4-Cyclin D3, suggesting a mechanism for their anticancer potential.[1][2]

anticancer_pathway Simplified Anticancer Targeting Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation CDK4_CyclinD CDK4/Cyclin D CellCycle Cell Cycle Progression CDK4_CyclinD->CellCycle CellCycle->Proliferation Triazole 1,2,3-Triazole Carboxamide Derivative Triazole->EGFR Inhibits Triazole->CDK4_CyclinD Inhibits

Caption: Targeting EGFR and CDK4 pathways with 1,2,3-triazole carboxamides.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a common method for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Synthesized 1,2,3-triazole carboxamide derivatives

  • Human cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549)[1]

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application in Antiviral Drug Discovery

The 1,2,3-triazole core is a key feature in several antiviral compounds. Derivatives of 1H-1,2,3-triazole-4-carboxamide have been specifically designed and synthesized as novel agents against influenza A virus, targeting the viral nucleoprotein (NP).[6]

Data Summary: Anti-Influenza Activity

The table below presents the inhibitory concentrations of a lead compound from this series against various influenza A strains.

CompoundVirus StrainIC50 (µM)Reference
3b H3N20.5 - 4.6[6]
3b H1N10.5 - 4.6[6]
3b H5N1 (RG14)< 1.0[6]
3b Amantidine-resistant A/WSN/33 (H1N1)< 1.0[6]
3b Oseltamivir-resistant A/WSN/1933 (H1N1, 274Y)< 1.0[6]
Mechanism Workflow: Inhibition of Viral Replication

Compound 3b is suggested to directly target the influenza virus A nucleoprotein, a critical component for viral replication, inhibiting its accumulation in the nucleus.[6]

antiviral_workflow Mechanism of Influenza NP Inhibition Virus Influenza Virus Enters Host Cell vRNP_Release Viral Ribonucleoprotein (vRNP) Released into Cytoplasm Virus->vRNP_Release NP_Import Nucleoprotein (NP) Imports into Nucleus vRNP_Release->NP_Import Replication Viral RNA Replication & Transcription NP_Import->Replication Assembly Assembly of New vRNPs Replication->Assembly Progeny Progeny Virus Release Assembly->Progeny Inhibition Compound 3b (Triazole Derivative) Inhibition->NP_Import Inhibits Nuclear Accumulation

Caption: Inhibition of influenza nucleoprotein (NP) nuclear import.

Experimental Protocol: Viral Plaque Reduction Assay

This protocol is used to quantify the reduction in infectious virus particles in the presence of a test compound.

Objective: To determine the concentration of a test compound that reduces the number of plaque-forming units (PFU) by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Test compound (e.g., compound 3b)

  • Infection medium (e.g., MEM, 1 µg/mL TPCK-trypsin)

  • Agarose overlay (e.g., 2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin)

  • Crystal violet staining solution (1% w/v in 20% ethanol)

Procedure:

  • Cell Monolayer: Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.

  • Infection: Wash the cell monolayers with PBS. Adsorb 100-200 PFU of virus onto the cells for 1 hour at 37°C.

  • Compound Treatment: During and after virus adsorption, treat the cells with infection medium containing serial dilutions of the test compound.

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with the agarose overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until viral plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose plug and stain the cell monolayer with crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value from the dose-response curve.

Application in Anti-Parasitic Drug Discovery

The 5-amino-1,2,3-triazole-4-carboxamide (an isomer of the title compound) has been identified as a novel and potent scaffold against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[7][8] While a different isomer, the synthetic strategies and screening cascades are highly relevant for derivatives of the 4-amino-5-carboxamide core.

Drug Discovery Workflow

The development of anti-parasitic agents from a triazole scaffold follows a standard medicinal chemistry workflow, from initial screening to in vivo testing.

discovery_workflow Drug Discovery Workflow for Triazole Derivatives HTS High-Content Phenotypic Screening Hit Hit Identification (e.g., Triazole Scaffold) HTS->Hit SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR Improve Potency, Solubility, etc. ADME In Vitro ADME/ Tox Profiling SAR->ADME Synthesized Analogs PK In Vivo Pharmacokinetics (PK) SAR->PK ADME->SAR PK->SAR Efficacy In Vivo Efficacy (e.g., Mouse Model) PK->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: General workflow for developing triazole-based therapeutics.

Experimental Protocol: General Synthesis of 1H-1,2,3-triazole-4-carboxamides

This protocol describes a general synthetic route for creating a library of amide derivatives from a triazole ester precursor, adaptable for SAR studies.[7][8]

Objective: To synthesize a variety of N-substituted 1H-1,2,3-triazole-4-carboxamides for biological evaluation.

Materials:

  • Ethyl 5-amino-1-(substituted-benzyl)-1H-1,2,3-triazole-4-carboxylate (or similar ester precursor)

  • Various primary or secondary amines (R1R2NH)

  • Trimethylaluminum (AlMe3), 2.0 M solution in toluene

  • Anhydrous toluene

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the desired amine (1.2 equivalents) dissolved in anhydrous toluene.

  • Amide Coupling Reagent: Cool the solution to 0°C in an ice bath. Slowly add trimethylaluminum (1.2 equivalents) dropwise. A vigorous evolution of methane gas will be observed.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Ester Addition: Add the triazole carboxylate precursor (1.0 equivalent) as a solution in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously until the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

References

Application Notes and Protocols: 4-Amino-1H-1,2,3-triazole-5-carboxamide as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-amino-1H-1,2,3-triazole-5-carboxamide as a strategic starting material in the synthesis of diverse heterocyclic frameworks. Its unique combination of amine, amide, and triazole functionalities makes it a valuable precursor for generating libraries of compounds with potential therapeutic applications.

Introduction

This compound is a highly functionalized and versatile building block in medicinal chemistry and organic synthesis. The presence of multiple nucleophilic centers allows for a variety of chemical transformations, leading to the construction of complex fused heterocyclic systems. Derivatives of this scaffold have shown a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and antiparasitic agents. Notably, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core has been identified in novel hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][3]

Key Applications

The strategic positioning of the amino and carboxamide groups on the 1,2,3-triazole ring enables its participation in various cyclization and multicomponent reactions. This allows for the efficient synthesis of diverse heterocyclic systems, including but not limited to:

  • Triazolo[5,1-b]quinazolines: These fused heterocycles can be synthesized through multicomponent reactions involving 4-amino-5-carboxamido-1,2,3-triazole, aldehydes, and cyclic ketones.[4][5]

  • Triazolo[4,5-d]pyrimidines: Cyclocondensation reactions are a general route to obtaining these important bicyclic systems.[6][7]

  • Novel PXR Inverse Agonists and Antagonists: The 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized to produce potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[8]

  • Antitrypanosomal Agents: The 5-amino-1,2,3-triazole-4-carboxamide core is a key feature of compounds showing promising activity against Trypanosoma cruzi.[1][2][3]

Data Presentation

Table 1: Synthesis of 4,5,6,7,8,9-hexahydro[4][8][9]triazolo[5,1-b]quinazoline-3-carboxamides via Multicomponent Reaction

This table summarizes the yields of various quinazoline derivatives synthesized from 4-amino-5-carboxamido-1,2,3-triazole, different aldehydes, and cyclic ketones under various reaction conditions.[4]

ProductAldehyde (R)KetoneMethodYield (%)
4a -CyclopentanoneA65
4b -CyclohexanoneA72
4c -CycloheptanoneB68
7 4-ClC6H4CyclohexanoneC85
9a C6H5DimedoneC91
9b 4-MeC6H4DimedoneC88
9c 4-MeOC6H4DimedoneC85
9d 4-ClC6H4DimedoneC89
9e 4-BrC6H4DimedoneC87

Methods:

  • A: Conventional heating in EtOH.

  • B: Microwave-assisted synthesis in MeOH at 120 °C.[4]

  • C: Ultrasound-assisted procedure.[4]

Table 2: Biological Activity of 5-Amino-1,2,3-triazole-4-carboxamide Derivatives against Trypanosoma cruzi

This table presents the in vitro activity and physicochemical properties of optimized compounds from a series of 5-amino-1,2,3-triazole-4-carboxamides.[1][2][3]

CompoundpEC50ChromLogDPFI
3 > 62.95.9
11 7.14.27.2
20 7.03.56.5
27 6.83.86.8

Abbreviations:

  • pEC50: The negative logarithm of the half-maximal effective concentration.

  • ChromLogD: Chromatographically determined logarithm of the distribution coefficient at pH 7.4.

  • PFI: Property Forecast Index (ChromLogD + number of aromatic rings).[1][3]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 4,5,6,7,8,9-hexahydro[4][8][9]triazolo[5,1-b]quinazoline-3-carboxamides (Method C: Ultrasound-Assisted)

This protocol describes the synthesis of quinazoline derivatives using an ultrasound-assisted multicomponent reaction.[4]

Materials:

  • 4-amino-5-carboxamido-1,2,3-triazole

  • Appropriate aromatic aldehyde

  • Cyclohexanone or 1,3-cyclohexanedione (e.g., dimedone)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and the cyclic ketone (1 mmol) in ethanol (10 mL), add 4-amino-5-carboxamido-1,2,3-triazole (1 mmol).

  • Place the reaction mixture in an ultrasonic bath.

  • Irradiate the mixture at a frequency of 40 kHz at room temperature for the time specified in the referenced literature for the specific reactants.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Protocol 2: General Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

This protocol outlines a general synthetic route for the preparation of 5-amino-1,2,3-triazole-4-carboxamides.[3]

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Desired amine (R-NH2)

  • Trimethylaluminum (AlMe3)

  • Toluene

Procedure:

Step 1: Synthesis of the ethyl 2-cyano-2-(...)-acetate intermediate

  • In a suitable reaction vessel, dissolve ethyl cyanoacetate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.

  • Add the appropriate electrophile to introduce the desired R group at the 2-position.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work up the reaction mixture by quenching with a suitable reagent, followed by extraction and purification to yield the substituted ethyl cyanoacetate derivative.

Step 2: Amidation

  • Dissolve the desired amine (R-NH2) in anhydrous toluene.

  • Carefully add a solution of trimethylaluminum in toluene at 0 °C.

  • Stir the mixture for a specified time at room temperature.

  • Add the ethyl 2-cyano-2-(...)-acetate intermediate synthesized in Step 1.

  • Heat the reaction mixture at an elevated temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-amino-1,2,3-triazole-4-carboxamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Triazoloquinazoline start Starting Materials: This compound Aldehyde Cyclic Ketone reaction Multicomponent Reaction (Ultrasound/Microwave/Heat) start->reaction product Crude Product reaction->product purification Purification (Filtration/Recrystallization) product->purification final_product Pure Triazoloquinazoline Derivative purification->final_product logical_relationship cluster_building_block Core Building Block cluster_applications Resulting Heterocyclic Systems & Applications A This compound B Triazolo[5,1-b]quinazolines A->B Multicomponent Reactions C Triazolo[4,5-d]pyrimidines A->C Cyclocondensation D PXR Inhibitors (Drug Metabolism Regulation) B->D Potential Application E Antitrypanosomal Agents (Chagas' Disease) C->E Potential Application

References

Application Notes and Protocols for High-Throughput Screening of 4-amino-1H-1,2,3-triazole-5-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the 4-amino-1H-1,2,3-triazole-5-carboxamide scaffold and its close analogs. This document is intended to guide researchers in the design and execution of screening campaigns to identify novel bioactive compounds for drug discovery.

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, known for its metabolic stability and capacity for diverse substitutions. The this compound substructure, in particular, presents a unique arrangement of hydrogen bond donors and acceptors, making it an attractive starting point for the development of novel therapeutics. High-throughput screening of libraries based on this and related scaffolds has led to the discovery of potent modulators of various biological targets.

This document details the synthesis of the core scaffold, followed by protocols for two distinct HTS campaigns targeting different biological systems: a phenotypic screen for anti-parasitic agents and a target-based screen for nuclear receptor modulators.

I. Synthesis of the this compound Core

While extensive HTS data is available for the closely related 5-amino-1,2,3-triazole-4-carboxamide scaffold, the synthesis of the specific this compound core can be achieved through multicomponent reactions. This approach allows for the efficient generation of a diverse library of compounds for screening.

A reported method involves the reaction of 4-amino-5-carboxamido-1,2,3-triazole with aldehydes and cyclic ketones.[1] This multicomponent heterocyclization can be optimized using microwave or ultrasound irradiation to improve yields and reaction times, making it amenable to library synthesis.[1]

II. High-Throughput Phenotypic Screening: Anti-Trypanosomal Activity

A successful HTS campaign has been reported for a library of 5-amino-1,2,3-triazole-4-carboxamides to identify inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2][3][4] This protocol can be adapted for screening libraries based on the this compound scaffold.

Experimental Protocol: High-Content Imaging-Based Phenotypic Assay

This assay measures the inhibition of intracellular T. cruzi parasite proliferation in a host cell line.[3]

  • Cell Culture: VERO cells (or other suitable host cells) are seeded into 384-well imaging plates and incubated overnight.

  • Infection: Cells are infected with transgenic T. cruzi parasites expressing a reporter gene (e.g., β-galactosidase) at a low multiplicity of infection.

  • Compound Addition: The synthesized this compound library compounds are added to the wells at a single high concentration (e.g., 10-20 µM) using an automated liquid handler.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

  • Staining and Imaging: Cells are fixed, permeabilized, and stained with a DNA dye (e.g., Hoechst) to visualize both host cell and parasite nuclei. Plates are then imaged using an automated high-content imaging system.

  • Image Analysis: Custom image analysis algorithms are used to quantify the number of host cells and intracellular parasites per well.

  • Hit Identification: Compounds that exhibit a significant reduction in parasite number without a corresponding decrease in host cell number (to rule out cytotoxicity) are identified as primary hits.

Data Presentation: Quantitative Results from a Representative Screen

The following table summarizes data from a screen of a related 5-amino-1,2,3-triazole-4-carboxamide library, demonstrating the type of quantitative data that can be generated.[2][3]

Compound IDStructureT. cruzi pEC50VERO Cell Selectivity (Fold)cLogDLigand Efficiency (LE)
Hit 1 5-amino-N-(4-isopropylbenzyl)-1-…-1H-1,2,3-triazole-4-carboxamide>6>1002.80.35
Analog 1 5-amino-N-benzyl-1-…-1H-1,2,3-triazole-4-carboxamide<5---
Analog 2 5-amino-N-phenyl-1-…-1H-1,2,3-triazole-4-carboxamide>6---
Analog 3 5-amino-N-adamantyl-1-…-1H-1,2,3-triazole-4-carboxamide5.5---

Experimental Workflow

HTS_Workflow_Phenotypic cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis and Hit Identification prep1 Seed Host Cells in 384-well Plates prep2 Infect Cells with Reporter Parasites prep1->prep2 screen1 Add Library Compounds (Single Concentration) prep2->screen1 screen2 Incubate for 72 hours screen1->screen2 screen3 Fix, Stain, and Image Plates screen2->screen3 analysis1 Image Analysis (Quantify Cells and Parasites) screen3->analysis1 analysis2 Calculate % Inhibition and Cytotoxicity analysis1->analysis2 analysis3 Identify Primary Hits analysis2->analysis3

Caption: High-content phenotypic screening workflow.

III. High-Throughput Target-Based Screening: PXR Modulation

Libraries of 1H-1,2,3-triazole-4-carboxamides have been successfully screened to identify modulators of the Pregnane X Receptor (PXR), a key nuclear receptor involved in drug metabolism.[5][6] This target-based approach can be adapted for the this compound library.

Experimental Protocol: Cell-Based Reporter Gene Assay

This assay measures the ability of compounds to antagonize the activation of PXR by a known agonist.[6]

  • Cell Line: A stable cell line co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated.

  • Compound Addition: The this compound library compounds are added to the wells.

  • Agonist Addition: A known PXR agonist (e.g., rifampicin) is added to all wells (except negative controls) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Plates are incubated for a sufficient time to allow for reporter gene expression (e.g., 16-24 hours).

  • Signal Detection: A suitable substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting signal (e.g., luminescence) is measured using a plate reader.

  • Hit Identification: Compounds that significantly reduce the agonist-induced reporter signal without causing cytotoxicity are identified as PXR antagonists.

Experimental Protocol: TR-FRET Receptor Binding Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used as a secondary screen to confirm direct binding of hits to the PXR ligand-binding domain (LBD).[6]

  • Reagents: His-tagged PXR-LBD, a fluorescently labeled PXR ligand (tracer), and a terbium-labeled anti-His antibody are required.

  • Assay Setup: In a 384-well plate, the library compound, PXR-LBD, and the fluorescent tracer are incubated together.

  • Antibody Addition: The terbium-labeled anti-His antibody is added.

  • Incubation: The plate is incubated to allow for binding equilibrium to be reached.

  • Signal Detection: The TR-FRET signal is measured on a plate reader. A high FRET signal indicates proximity of the tracer and the antibody (i.e., tracer bound to PXR-LBD).

  • Hit Confirmation: Compounds that displace the tracer will cause a decrease in the FRET signal, confirming their binding to the PXR-LBD.

Data Presentation: Quantitative Results for PXR Antagonists

The following table presents representative data for 1H-1,2,3-triazole-4-carboxamide PXR antagonists.[5]

Compound IDStructurehPXR Antagonist IC50 (µM)hPXR Binding IC50 (µM)
Hit 1 1-(2,5-dimethoxyphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide4.10.65
Optimized Hit Compound 85 from Li et al.low nanomolarlow nanomolar
Analog 1 Compound 1 from Li et al.341.2

PXR Signaling Pathway and Assay Principle

PXR_Signaling_and_Assay cluster_pathway PXR Signaling Pathway cluster_assay Antagonist Assay Principle Agonist PXR Agonist (e.g., Rifampicin) PXR PXR/RXR Heterodimer Agonist->PXR Activates PXR_active Active Complex PXR->PXR_active PXR_DNA Binds to PXR Response Element (PXRE) PXR_active->PXR_DNA Gene_Expression Target Gene Transcription (e.g., CYP3A4) PXR_DNA->Gene_Expression Reporter_Gene Reporter Gene Expression (Luciferase) PXR_DNA->Reporter_Gene Luminescence Luminescence Reporter_Gene->Luminescence Produces Light Antagonist Triazole Antagonist Antagonist->PXR Inhibits Activation

Caption: PXR signaling and antagonist assay principle.

References

Application Notes and Protocols for the Derivatization of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 4-amino-1H-1,2,3-triazole-5-carboxamide, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The following protocols are based on established synthetic strategies for derivatization at the amino and carboxamide functional groups.

Introduction

This compound is a valuable building block in the synthesis of novel therapeutic agents. Its structural features, including a reactive amino group and a modifiable carboxamide moiety, allow for a wide range of chemical transformations. These modifications can be leveraged to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. The derivatization strategies outlined below focus on multicomponent reactions to construct complex heterocyclic systems and direct modifications of the carboxamide group.

Derivatization Strategies

The primary sites for derivatization on the this compound core are the exocyclic amino group and the carboxamide nitrogen.

Multicomponent Heterocyclizations at the Amino Group

Multicomponent reactions (MCRs) offer an efficient approach to generating molecular diversity from simple starting materials in a single synthetic operation. The 4-amino group of the triazole can act as a nucleophile in condensations with carbonyl compounds and other reagents to form fused heterocyclic systems. One prominent example is the reaction with aldehydes and cyclic ketones to yield triazolopyrimidine derivatives.[1]

Experimental Protocol: Synthesis of Tetrahydrospiro{cyclopenta[d][1][2][3]triazolo[1,5-a]pyrimidine-8,1'-cyclopentane}-3-carboxamide via Microwave-Assisted MCR [1]

This protocol describes the reaction of this compound with cyclopentanone.

  • Materials:

    • This compound

    • Cyclopentanone

    • Methanol (MeOH)

    • Microwave reactor

  • Procedure:

    • In a microwave reactor vessel, combine this compound (1 mmol) and cyclopentanone (2.2 mmol).

    • Add methanol (3 mL) as the solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 30 minutes.

    • After cooling, the resulting precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried to afford the purified product.

Derivatization of the Carboxamide Group

The carboxamide moiety can be derivatized through various reactions, most notably by converting a precursor ester to a diverse library of amides. This is a common strategy in medicinal chemistry to modulate properties such as solubility, lipophilicity, and target binding.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-5-amino-1,2,3-triazole-4-carboxamides via Amidation [3]

This protocol outlines the synthesis of N-substituted amides from the corresponding ethyl ester precursor using trimethylaluminum (AlMe₃) mediated amidation.

  • Materials:

    • Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate

    • Desired primary or secondary amine (e.g., N-phenylamine)

    • Trimethylaluminum (AlMe₃, 2 M solution in toluene)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the desired amine (1.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trimethylaluminum (0.6 mL, 1.2 mmol, 2 M solution in toluene) to the amine solution and stir for 30 minutes at room temperature.

    • Add a solution of ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate (1 mmol) in anhydrous toluene (5 mL) to the reaction mixture.

    • Heat the reaction mixture at 80°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound and its analogs.

Starting MaterialReagentsMethodProductYield (%)Reference
This compoundCyclopentanoneMicrowave (120°C, 30 min)4,5,6,7-tetrahydrospiro{cyclopenta[d][1][2][3]triazolo[1,5-a]pyrimidine-8,1'-cyclopentane}-3-carboxamide85[1]
This compoundCyclohexanoneMicrowave (120°C, 30 min)5,6,7,8-tetrahydro-4H-spiro{[1][2][3]triazolo[5,1-b]quinazoline-9,1'-cyclohexane}-3-carboxamide88[1]
This compoundAromatic aldehydes, CyclohexanedionesConventional HeatingTricyclic triazoloquinazoline carboxamides51-91[1]
Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylateN-phenylamine, AlMe₃Thermal (80°C)5-amino-N-phenyl-1H-1,2,3-triazole-4-carboxamide-[3]
Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylateN-benzylamine, AlMe₃Thermal (80°C)5-amino-N-benzyl-1H-1,2,3-triazole-4-carboxamide-[3]

Yields are as reported in the cited literature and may vary depending on the specific substrate and reaction conditions.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described derivatization methods.

Derivatization_Workflow Start This compound MCR Multicomponent Reaction Start->MCR Amino Group Derivatization Amidation Amide Formation (via ester) Start->Amidation Carboxamide Group Derivatization Product_MCR Fused Heterocycles (e.g., Triazolopyrimidines) MCR->Product_MCR Product_Amidation N-Substituted Amides Amidation->Product_Amidation Reagents_MCR Aldehydes, Cyclic Ketones Reagents_MCR->MCR Reagents_Amidation Amines, AlMe3 Reagents_Amidation->Amidation

Caption: General workflow for derivatizing this compound.

MCR_Protocol_Flow Start Combine Reactants: - this compound - Carbonyl Compound - Solvent (MeOH) Microwave Microwave Irradiation (e.g., 120°C, 30 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Collect Precipitate by Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Product Purified Fused Heterocycle Drying->Product

Caption: Step-by-step workflow for the microwave-assisted MCR protocol.

References

Application Notes and Protocols for the Quantification of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in various matrices, catering to the needs of researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques for similar triazole-based compounds and are designed to deliver high sensitivity, specificity, and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary methods are presented, offering different levels of sensitivity and selectivity to suit various analytical needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement. The principle is based on the separation of the analyte on a reversed-phase HPLC column followed by detection using a UV detector. The UV absorption of the 1,2,3-triazole ring is expected to be in the range of 205-216 nm.[1]

2.1.1. Experimental Protocol: HPLC-UV

a) Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade).

  • This compound reference standard.

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates. The method involves separation by HPLC followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The polar nature of triazole metabolites can present analytical challenges, but LC-MS/MS provides the necessary selectivity to overcome these issues.[2]

2.2.1. Experimental Protocol: LC-MS/MS

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

b) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B held for 1 min, then ramp to 90% B over 5 minutes, hold for 1 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of the standard).

    • Internal Standard: Precursor ion (M+H)⁺ → Product ion.

  • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

d) Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, including the internal standard at a fixed concentration in all standards and samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected quantitative performance parameters for the described analytical methods. These are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions (Standards) Prep->Dilution Filtration Sample Filtration (0.45 µm) Prep->Filtration Injection HPLC Injection Dilution->Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Sample Spiking (with IS) PPT Protein Precipitation Spiking->PPT Centrifugation Centrifugation PPT->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Ratio Calculation Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: LC-MS/MS bioanalytical workflow for this compound.

References

Application Notes and Protocols for 4-amino-1H-1,2,3-triazole-5-carboxamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-amino-1H-1,2,3-triazole-5-carboxamide and its derivatives as enzyme inhibitors, with a specific focus on Indoleamine 2,3-dioxygenase 1 (IDO1). While direct inhibitory data for the unsubstituted parent compound is limited in publicly available literature, a significant body of research highlights the potent activity of its derivatives, establishing the 4-amino-1,2,3-triazole core as a key pharmacophore for this target.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in tumor immune escape, making it a prime target for cancer immunotherapy.[1][2]

Mechanism of Action: IDO1 Inhibition

Derivatives of this compound have been identified as potent inhibitors of the IDO1 enzyme.[1][2] Structural and biochemical studies reveal that compounds with a 4-amino-1,2,3-triazole core exhibit a noncompetitive kinetic mechanism with respect to the substrate, tryptophan.[2] Crystal structures show that these inhibitors bind directly to the heme iron within the enzyme's active site.[2] This interaction leads to the formation of a stable, long-lived complex with the enzyme, which is a key factor in their high cellular potency.[2] It is proposed that these inhibitors bind to an apo form of IDO1 that is not competent to bind tryptophan, explaining the noncompetitive inhibition pattern.[2]

IDO1 Signaling Pathway and Inhibition cluster_0 Immune Evasion in Tumor Microenvironment cluster_1 Inhibition by 4-Amino-1,2,3-triazole-5-carboxamide Derivatives cluster_2 Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Production Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion TCell T-Cell Kynurenine->TCell Inactivation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activation Inhibitor 4-Amino-1,2,3-triazole -5-carboxamide Derivative Inhibitor->IDO1 Inhibition Tryptophan_depletion->TCell Inactivation

Caption: Mechanism of IDO1-mediated immune suppression and its inhibition.

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the inhibitory activities of various N-substituted 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives against purified human IDO1 enzyme and in a cellular context. These compounds share the core structure of interest and demonstrate the therapeutic potential of this chemical class.

Compound IDR Group (Substitution on Carboxamide Nitrogen)hIDO1 IC₅₀ (µM)[1]Cellular EC₅₀ (µM)[1]
4f 4-Fluorophenyl0.1120.088
4k 3-Chlorophenyl0.0510.060
4l 4-Chlorophenyl0.0890.071
Control Epacadostat (INCB024360)0.0720.063

Note: IC₅₀ values were determined using a kynurenine assay with purified recombinant human IDO1 enzyme. EC₅₀ values were determined in IFN-γ stimulated MDA-MB-231 human breast cancer cells.[1]

Experimental Protocols

Protocol 1: In Vitro Human IDO1 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified recombinant human IDO1.

Materials:

  • Recombinant human IDO1 (hIDO1) enzyme

  • L-Tryptophan (L-Trp)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplates

  • Microplate reader (absorbance at 480 nm)

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 6.5)

    • 20 µg/mL Catalase

    • 10 mM Ascorbic acid

    • 10 µM Methylene blue

    • 200 µM L-Tryptophan

    • Varying concentrations of the test compound (typically from 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤1%.

  • Enzyme Addition: Initiate the reaction by adding purified hIDO1 enzyme to a final concentration of 50-100 nM.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic acid (TCA).

  • Kynurenine Conversion: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Color Development: Centrifuge the plate to pellet the precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

  • Measurement: Incubate for 10 minutes at room temperature to allow color development. Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

start Start prep_plate Prepare Reaction Mix in 96-well Plate (Buffer, Cofactors, L-Trp) start->prep_plate add_compound Add Test Compound (Serial Dilutions) prep_plate->add_compound add_enzyme Initiate with hIDO1 Enzyme add_compound->add_enzyme incubate Incubate (37°C, 60 min) add_enzyme->incubate stop_reaction Stop with TCA incubate->stop_reaction hydrolyze Hydrolyze (60°C, 30 min) stop_reaction->hydrolyze color_dev Add Ehrlich's Reagent for Color Development hydrolyze->color_dev read_plate Measure Absorbance (480 nm) color_dev->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Protocol 2: Cellular IDO1 Activity Assay

This protocol measures the inhibitory effect of test compounds on IDO1 activity in a cellular environment.

Materials:

  • MDA-MB-231 (or other suitable) human cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human interferon-gamma (IFN-γ)

  • Test compound dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent

  • 96-well cell culture plates

  • Microplate reader (absorbance at 480 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound and Cytokine Treatment:

    • Remove the old medium.

    • Add fresh medium containing the desired concentrations of the test compound.

    • Add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect 150 µL of the cell culture supernatant from each well.

  • Reaction Termination and Hydrolysis:

    • Add 30 µL of 30% (w/v) TCA to the collected supernatant.

    • Incubate at 60°C for 30 minutes.

  • Color Development:

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Data Analysis: Determine the kynurenine concentration from a standard curve. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the EC₅₀ value by nonlinear regression.

Disclaimer: These protocols are intended for guidance and may require optimization based on specific laboratory conditions and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-amino-1H-1,2,3-triazole-5-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a [3+2] cycloaddition approach involving an azide and a nitrile precursor.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The catalyst (e.g., a base or metal catalyst) may have degraded or is of insufficient purity. 2. Low Reaction Temperature: The activation energy for the cycloaddition may not be reached. 3. Impure Starting Materials: Contaminants in the azide or nitrile precursors can inhibit the reaction. 4. Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Catalyst Quality: Use a fresh batch of high-purity catalyst. If using a base like sodium ethoxide, ensure it has not been deactivated by moisture. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C to determine the optimal condition without decomposing the product. 3. Purity Check: Verify the purity of starting materials using techniques like NMR or GC-MS before starting the reaction. 4. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile to find the one that gives the best yield.
Presence of Multiple Byproducts 1. Side Reactions of Starting Materials: The azide or nitrile precursors may undergo decomposition or self-reaction at elevated temperatures. 2. Isomer Formation: Depending on the precursors, there might be a possibility of forming regioisomers. 3. Over-reaction or Degradation: Prolonged reaction times or excessively high temperatures can lead to the degradation of the desired product.1. Controlled Addition: Add the more reactive precursor slowly to the reaction mixture to maintain a low concentration and minimize side reactions. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it once the formation of the desired product is maximized. 3. Temperature and Time Optimization: Perform a time-course study at the optimal temperature to identify the point of maximum yield before significant degradation occurs.
Difficulty in Product Purification 1. Co-elution with Starting Materials: The product may have similar polarity to the unreacted starting materials, making chromatographic separation difficult. 2. Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents. 3. Contamination with Catalyst Residues: Residual catalyst or its byproducts can be difficult to remove.1. Chromatographic Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization Solvent Screening: Test a variety of solvent systems for recrystallization. If the product is an oil, try converting it to a salt to induce crystallization. 3. Aqueous Wash: If applicable, perform an aqueous wash of the crude product to remove water-soluble catalyst residues before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of the 5-amino-1,2,3-triazole-4-carboxamide core is the [3+2] cycloaddition of an azide with a nitrile precursor.[1] Another common approach is the base-promoted cyclization of a substituted oxadiazolyl acetonitrile with an azide.[2]

Q2: How can I improve the yield of the cycloaddition reaction?

A2: To optimize the yield, consider the following:

  • Catalyst Selection: The choice of catalyst can be critical. For some cycloadditions, bases like sodium ethoxide or cesium carbonate are effective.[1]

  • Solvent Choice: The reaction is often performed in aprotic polar solvents like DMF or DMSO. The solubility of the starting materials in the chosen solvent is important.

  • Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. It is advisable to run small-scale trials at different temperatures to find the optimal balance.

  • Reactant Stoichiometry: A slight excess of one of the reactants might be beneficial, but this needs to be determined empirically.

Q3: What are the key safety precautions to take during this synthesis?

A3: Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. It is crucial to handle them with care, use appropriate personal protective equipment (PPE), and work behind a blast shield. The reactions should be conducted in a well-ventilated fume hood.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

  • Mass Spectrometry (MS) to confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to determine the purity.

  • Infrared (IR) Spectroscopy to identify functional groups.

Data Presentation

The following table summarizes key parameters that can be optimized for the synthesis of this compound. The yield data is illustrative and should be determined experimentally.

Experiment IDCatalystSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideDMF801245
2Sodium EthoxideDMF1001260
3Cesium CarbonateDMSO1001255
4Sodium EthoxideAcetonitrile80 (reflux)2430

Experimental Protocols

Detailed Methodology for [3+2] Cycloaddition

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Preparation of Reactant Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the nitrile precursor (1.0 eq) in anhydrous DMF (10 mL per mmol of nitrile).

  • Addition of Base: Add sodium ethoxide (1.2 eq) to the solution at room temperature. Stir the mixture for 15 minutes.

  • Addition of Azide: Slowly add the azide precursor (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow start Start prep Prepare Reactant Solution (Nitrile in DMF) start->prep add_base Add Base (e.g., Sodium Ethoxide) prep->add_base add_azide Add Azide Precursor add_base->add_azide react Heat Reaction Mixture (80-100°C) add_azide->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up (Quench and Extract) monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Analyze Final Product (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm Start Here check_temp Vary Reaction Temperature check_sm->check_temp Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure check_temp->start Improved check_cat Check Catalyst Activity check_temp->check_cat Still Low Yield optimize_temp Optimize Temperature (e.g., 80-120°C) check_temp->optimize_temp No Improvement check_cat->start Active new_cat Use Fresh Catalyst check_cat->new_cat Inactive

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: Purification of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-amino-1H-1,2,3-triazole-5-carboxamide. The information provided is a compilation of established chemical principles and best practices for the purification of polar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's high polarity due to the presence of multiple hydrogen bond donors and acceptors (amino group, carboxamide group, and the triazole ring). This high polarity can lead to:

  • Poor solubility in many common organic solvents, making recrystallization difficult.

  • Strong binding to polar stationary phases (like silica gel) in column chromatography, which can result in poor separation and recovery.

  • Co-precipitation with polar impurities during attempts at crystallization.

  • Potential for thermal degradation if high temperatures are required for dissolution.

Q2: What are the most common impurities I might encounter?

A2: Common impurities often include unreacted starting materials, reagents, and byproducts from the synthesis. Depending on the synthetic route, these could be:

  • Starting materials: Such as cyanoacetamides or azides used in the synthesis.

  • Byproducts: Including isomers or products from side reactions.

  • Inorganic salts: Resulting from the use of bases or acids during the reaction and workup.

Q3: Which purification techniques are most suitable for this compound?

A3: The most effective purification techniques for this compound are typically:

  • Recrystallization: If a suitable solvent or solvent system can be identified. This is often the most efficient method for removing minor impurities and obtaining highly pure crystalline material.

  • Column Chromatography: Using a polar stationary phase and a polar eluent system. This is useful for separating the target compound from impurities with different polarities.[1][2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, though this method is less suitable for large-scale purifications.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Problem: You are losing a significant amount of your product during recrystallization.

Possible Cause Troubleshooting Step
High solubility in the chosen solvent, even at low temperatures. - Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Consider using an anti-solvent. Dissolve the compound in a minimal amount of a good solvent and then slowly add a solvent in which the compound is insoluble to induce crystallization.
Premature crystallization during hot filtration. - Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. - Use a slight excess of hot solvent to keep the compound dissolved.
The compound is not fully dissolving at the boiling point of the solvent. - Increase the volume of the solvent. - If solubility is still an issue, consider a different, higher-boiling point solvent in which the compound is more soluble.
Issue 2: Ineffective Purification by Column Chromatography

Problem: The compound is not separating well from impurities on a silica gel column.

Possible Cause Troubleshooting Step
Compound is streaking or has a very low Rf value. - The eluent is likely not polar enough. Increase the polarity of the mobile phase. For highly polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are common starting points.[3] - Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking for basic compounds like amines.
Compound is not eluting from the column. - The eluent is not sufficiently polar. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, might be necessary. - In extreme cases, a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica, may be required.
Poor separation between the product and a close-running impurity. - Optimize the solvent system using thin-layer chromatography (TLC) first. Test various solvent mixtures to maximize the difference in Rf values (ΔRf).[4] - A longer column or a finer mesh silica gel can improve resolution.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol and may require optimization.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the compound is completely dissolved. Add the solvent portion-wise until full dissolution is achieved to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 1: Example Recrystallization Solvent Screening Data

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
WaterSparingly SolubleSolubleGood
EthanolSlightly SolubleSolubleFair
MethanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSlightly SolubleGood
Water/Ethanol (1:1)Slightly SolubleSolubleVery Good
AcetonitrileInsolubleSparingly Soluble-

Note: This data is illustrative and should be determined experimentally.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. A good Rf value for the target compound is typically between 0.2 and 0.4. For polar compounds, a starting point could be 10% methanol in dichloromethane.[3]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a highly polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Typical Rf of ProductNotes
Dichloromethane:Methanol (95:5)0.1 - 0.2Good starting point.
Dichloromethane:Methanol (90:10)0.3 - 0.4Increased polarity for better elution.
Ethyl Acetate:Methanol (9:1)0.25 - 0.35Alternative polar system.
Dichloromethane:Methanol with 1% Triethylamine0.3 - 0.4Reduces tailing for basic compounds.

Note: This data is illustrative and should be determined experimentally.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude Product Assess Assess Purity (TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity with Minor Impurities Column Column Chromatography Assess->Column Multiple/Major Impurities Reassess Re-assess Purity Recrystallization->Reassess Column->Reassess Pure Pure Product Impure Purity Not Met Impure->Recrystallization Re-crystallize Impure->Column Try Chromatography Reassess->Pure Purity Met Reassess->Impure Purity Not Met

Caption: A general workflow for the purification of the target compound.

Troubleshooting_Diagram Troubleshooting Purification Issues Start Purification Problem LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep LowYield->PoorSep No Solvent Optimize Recrystallization Solvent/Technique LowYield->Solvent Yes Eluent Optimize Column Eluent (TLC) PoorSep->Eluent Yes StationaryPhase Change Stationary Phase (e.g., Alumina) Eluent->StationaryPhase If still no separation

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Improving the Solubility of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-amino-1H-1,2,3-triazole-5-carboxamide and related heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

Poor solubility is a common issue in drug discovery, with estimates suggesting that 70-90% of molecules in the development pipeline are poorly water-soluble.[1][2] For this compound, several factors likely contribute to this issue:

  • High Crystal Lattice Energy: The planar structure of the triazole ring, combined with the hydrogen bonding capabilities of the amino and carboxamide groups, can lead to strong, stable crystal packing. Overcoming this crystal lattice energy requires a significant amount of energy, resulting in low solubility.[3][4]

  • Intermolecular Hydrogen Bonding: The multiple hydrogen bond donors (-NH2, -NH- in the ring, -CONH2) and acceptors (ring nitrogens, C=O) can favor strong self-association in the solid state over interaction with water molecules.[4]

  • Molecular Planarity: Aromatic and planar structures can pack efficiently into a crystal lattice, which tends to decrease solubility.[4]

Q2: What are the primary categories of strategies to improve the solubility of a compound like this?

There are three main approaches to consider, often used in a tiered or parallel fashion depending on the stage of development:

  • Formulation-Based Approaches: These involve the use of excipients to improve the solubility of the existing active pharmaceutical ingredient (API) without changing its chemical structure.[5][6] This is often the fastest approach for early-stage in vitro and in vivo testing.

  • Physical Modifications: These methods alter the solid-state properties of the API to enhance dissolution rate and solubility.[1]

  • Chemical (Structural) Modifications: This involves synthesizing new analogs or prodrugs of the parent molecule to inherently improve its physicochemical properties. This is common during the lead optimization phase.

cluster_main Solubility Enhancement Strategies cluster_A cluster_B cluster_C A Formulation-Based A1 Co-solvents A->A1 A2 Surfactants A->A2 A3 Complexation (Cyclodextrins) A->A3 A4 Amorphous Solid Dispersions A->A4 A5 Lipid-Based Systems (SEDDS) A->A5 B Physical Modification B1 Particle Size Reduction (Micronization, Nanosizing) B->B1 B2 Co-Crystallization B->B2 C Chemical Modification C1 Salt Formation C->C1 C2 Prodrug Synthesis C->C2 C3 Structural Modification (Add Polar/Flexible Groups) C->C3 Start Start: Poorly Soluble Compound Triage Assess Project Stage & Compound Properties Start->Triage Early Early Stage / Assay Enablement Triage->Early Early Stage Late Lead Op / Preclinical Triage->Late Late Stage Formulate Use Formulation Strategies: Co-solvents, Surfactants, Cyclodextrins Early->Formulate Advanced Advanced Formulation: Solid Dispersion, SEDDS, Nanosuspension Late->Advanced Modify Pursue Chemical Modification: Improve pKa, Disrupt Packing, Reduce Lipophilicity Late->Modify Success1 Solubility Goal Met Formulate->Success1 Success Failure1 Insufficient Solubility Formulate->Failure1 Failure Failure1->Advanced Advanced->Success1 Modify->Success1

References

Technical Support Center: Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient purification.1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure the reaction temperature is maintained as specified in the protocol. For the cycloaddition of an azide with 2-cyanoacetamide, a temperature of around 80-100°C is often optimal. 3. Use fresh, high-purity starting materials. Ensure the pH is controlled, as highly acidic or basic conditions can lead to degradation. 4. Optimize the recrystallization solvent and procedure. Consider column chromatography if recrystallization is ineffective.
Formation of Isomeric Impurity The primary cause is likely the Dimroth rearrangement, where the exocyclic amino group and an endocyclic nitrogen atom exchange places, leading to the formation of 5-amino-1H-1,2,3-triazole-4-carboxamide.[1][2][3][4][5]1. Control Reaction Temperature: The Dimroth rearrangement is often temperature-dependent. Running the reaction at the lowest effective temperature can minimize this side reaction.[1] 2. pH Control: The rearrangement can be influenced by pH. Maintaining a neutral or slightly acidic pH can sometimes suppress the rearrangement. 3. Purification: Careful purification by fractional crystallization or chromatography can separate the desired product from its isomer. Monitor fractions closely by a suitable analytical method (e.g., HPLC, NMR).
Presence of Unreacted Starting Materials 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. 3. Poor quality of starting materials.1. Increase the reaction time and monitor by TLC or LC-MS until the starting materials are consumed. 2. Ensure the correct molar ratios of the azide and 2-cyanoacetamide are used. A slight excess of one reagent may be beneficial, but this should be optimized. 3. Verify the purity of the starting materials before use.
Product is Difficult to Purify/Oily Product 1. Presence of residual solvent. 2. Formation of multiple side products. 3. Product has low melting point or is amorphous.1. Ensure the product is thoroughly dried under vacuum. 2. Analyze the crude product by LC-MS or NMR to identify the impurities. This will help in devising a suitable purification strategy. Consider a different recrystallization solvent or column chromatography. 3. If the product is inherently oily, attempt to form a salt to induce crystallization.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials or solvents. 2. Inconsistent reaction conditions (temperature, stirring, etc.). 3. Scale-up issues.1. Use starting materials and solvents from the same supplier and batch if possible. Always verify the purity of new batches. 2. Carefully control all reaction parameters. Use a reliable heating and stirring apparatus. 3. When scaling up, ensure efficient mixing and heat transfer are maintained. A drop-wise addition of reagents may be necessary to control exotherms.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the cycloaddition reaction between an azide source (like sodium azide) and 2-cyanoacetamide or a related active methylene nitrile. This reaction is a type of 1,3-dipolar cycloaddition.

Q2: What is the Dimroth rearrangement and how does it affect my synthesis?

A2: The Dimroth rearrangement is an isomerization reaction common in certain heterocyclic compounds, including 1,2,3-triazoles with an amino group at the 5-position.[1] In the context of this compound synthesis, it can lead to the formation of the isomeric impurity, 5-amino-1H-1,2,3-triazole-4-carboxamide, by the transposition of the exocyclic amino group with a ring nitrogen atom.[1][2][3][4][5] This can complicate purification and reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol, depending on the polarity of the starting materials and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is a more powerful technique that can provide information about the conversion of starting materials and the formation of the product and any side products.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method is typically recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or water/ethanol mixtures. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be necessary. A gradient elution with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane is often effective.

Q5: What are the key safety precautions to take during this synthesis?

A5: When working with azides, such as sodium azide, it is crucial to take extreme care as they are potentially explosive, especially when heated or in the presence of heavy metals. Always handle azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from sodium azide and 2-cyanoacetamide.

Materials:

  • Sodium azide (NaN₃)

  • 2-Cyanoacetamide

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-cyanoacetamide (1.0 eq) in DMF.

  • Carefully add sodium azide (1.1 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • To remove unreacted starting materials and basic impurities, the crude product can be dissolved in a minimum amount of dilute aqueous sodium hydroxide, filtered, and then re-precipitated by the addition of dilute hydrochloric acid to a pH of ~5-6.

  • Collect the purified product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Purification by Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product 2-Cyanoacetamide 2-Cyanoacetamide Cycloaddition Cycloaddition 2-Cyanoacetamide->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Precipitation Precipitation Cycloaddition->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side_reaction Potential Side Reaction Desired_Reaction 2-Cyanoacetamide + Azide -> this compound Dimroth_Rearrangement Dimroth Rearrangement Desired_Reaction->Dimroth_Rearrangement Heat/pH Isomeric_Impurity 5-amino-1H-1,2,3-triazole-4-carboxamide Dimroth_Rearrangement->Isomeric_Impurity

Caption: Logical relationship of the main reaction and the Dimroth rearrangement side reaction.

References

Technical Support Center: 4-Amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-1H-1,2,3-triazole-5-carboxamide. The information provided is intended to assist with challenges encountered during experimental procedures involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound, with a focus on its stability and degradation.

Issue 1: Inconsistent results in aqueous solutions, particularly at basic pH.

  • Possible Cause: Hydrolytic degradation of the carboxamide functional group. Amides are susceptible to hydrolysis, especially under basic conditions, which would convert the carboxamide to a carboxylate.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly monitor the pH of your stock solutions and experimental buffers.

    • Buffer Selection: Use freshly prepared buffers and consider buffers with lower nucleophilicity if compatible with your assay.

    • Temperature Control: Perform experiments at the lowest feasible temperature to minimize the rate of hydrolysis.

    • Fresh Solutions: Prepare fresh solutions of this compound immediately before use, especially for experiments conducted at basic pH.

    • Stability Study: Conduct a preliminary stability study of your compound in the specific aqueous medium used for your experiments. Analyze samples at different time points using a stability-indicating method like HPLC-UV to quantify the parent compound and detect the formation of the carboxylic acid degradant.

Issue 2: Loss of compound potency or appearance of unknown peaks in chromatograms after exposure to light.

  • Possible Cause: Photodegradation. Triazole-containing compounds can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex reaction pathways including ring cleavage or rearrangement.

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions and solid samples of this compound from light by using amber vials or wrapping containers in aluminum foil.

    • Controlled Lighting: Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light.

    • Photostability Testing: If photostability is a concern for your application, perform a forced photostability study by exposing a solution of the compound to a controlled light source (e.g., in a photostability chamber) and analyzing for degradation over time.

Issue 3: Degradation observed in the presence of oxidizing agents or upon prolonged storage in air.

  • Possible Cause: Oxidative degradation. The amino group and the electron-rich triazole ring are potential sites for oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid Oxidizing Agents: Be mindful of other components in your experimental setup that could act as oxidizing agents.

    • Use of Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.

    • Forced Oxidation Study: To understand the oxidative degradation profile, a forced degradation study using an oxidizing agent like hydrogen peroxide can be performed. This will help in identifying potential oxidative degradants.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the functional groups present in the molecule, the following degradation pathways are likely under forced degradation conditions:

  • Hydrolysis: The primary degradation pathway, especially under basic conditions, is the hydrolysis of the carboxamide group to form 4-amino-1H-1,2,3-triazole-5-carboxylic acid.

  • Oxidation: The amino group and the triazole ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV light, can induce complex degradation pathways, potentially involving radical mechanisms and leading to various photoproducts.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to decarboxylation, loss of the amino group, and cleavage of the triazole ring.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method, typically a reverse-phase HPLC-UV method, is crucial for separating the parent compound from its potential degradation products. To develop such a method, you should perform forced degradation studies to generate the degradants. The method should then be optimized to achieve baseline separation between the parent peak and all degradation product peaks. Validation of the method according to ICH guidelines is recommended.

Q3: What are the typical conditions for a forced degradation study of this compound?

A3: Typical forced degradation conditions involve subjecting a solution of the compound (e.g., at 1 mg/mL) to the following stressors:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid compound at 105°C for 48 hours.

  • Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

The duration of the stress should be adjusted to achieve a target degradation of 5-20%.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide experimental expectations.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl24 hours60°C~5%4-amino-1H-1,2,3-triazole-5-carboxylic acid
0.1 M NaOH8 hoursRoom Temp~15%4-amino-1H-1,2,3-triazole-5-carboxylic acid
3% H₂O₂24 hoursRoom Temp~10%Oxidized derivatives (e.g., N-oxides)
Heat (Solid)48 hours105°C<5%Minor thermal degradants
UV/Vis Light24 hoursRoom Temp~8%Various photoproducts

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 6, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Inferred Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound product_h 4-amino-1H-1,2,3-triazole-5-carboxylic acid parent_h->product_h H₂O / H⁺ or OH⁻ parent_o This compound product_o1 N-oxide derivatives parent_o->product_o1 [O] product_o2 Ring-opened products parent_o->product_o2 [O]

Caption: Inferred hydrolytic and oxidative degradation pathways.

Forced Degradation Experimental Workflow

start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis characterization Characterize Degradants (MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway end End: Stability Profile pathway->end

Caption: Workflow for a forced degradation study.

Technical Support Center: Recrystallization of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 4-amino-1H-1,2,3-triazole-5-carboxamide, a polar heterocyclic compound. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem: The compound will not dissolve in the chosen solvent, even with heating.

  • Answer: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your highly polar compound. This compound possesses both hydrogen bond donors (amino and amide N-H) and acceptors (triazole nitrogens, carbonyl oxygen), leading to strong intermolecular forces.

    • Solution 1: Switch to a more polar solvent. For highly polar compounds, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water can be effective.[1] You might also consider polar protic solvents like methanol or ethanol, potentially in an autoclave at elevated temperatures (120-160°C) for solvothermal crystallization.[1]

    • Solution 2: Increase the amount of solvent. However, be mindful that using a very large volume may lead to poor recovery.

    • Solution 3: If you are using a solvent pair, you may have added too much of the "poor" solvent. Try adding more of the "good" (more polar) solvent until the compound dissolves.[2]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal growth. This is common with compounds containing significant impurities.

    • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[3] Allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling and crystal formation.[3]

    • Solution 2: Consider a pre-purification step. If colored impurities are present, a hot filtration with activated charcoal might be beneficial.[3]

    • Solution 3: Try a different solvent system. A solvent in which the compound is slightly less soluble at high temperatures may encourage crystallization over oiling.

Problem: No crystals form after the solution has cooled to room temperature.

  • Answer: The solution is likely not supersaturated, meaning there is too much solvent or the compound is too soluble at lower temperatures.

    • Solution 1: Induce Crystallization.

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[3]

      • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystallization.[3]

      • Evaporation: Dip a glass rod into the solution and let the solvent evaporate, then re-introduce the rod with the thin crystalline residue into the solution.[3]

    • Solution 2: Increase Concentration. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]

    • Solution 3: Cool Further. Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. For some organic heterocyclic compounds, cooling in a freezer for 24 hours or more may be effective.[4]

Problem: Crystals form too quickly and are very fine or appear as an amorphous powder.

  • Answer: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] This happens when the solution becomes supersaturated too quickly.

    • Solution: Re-heat the flask to redissolve the solid. Add a small amount (e.g., 1-2 mL per 100 mg of solid) of extra hot solvent to slightly decrease the saturation.[3] Allow the solution to cool more slowly by placing it in an insulated container or leaving it on the benchtop away from drafts. An ideal crystallization should show initial crystal growth over 5-20 minutes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

  • A1: Given its polar nature with amino and carboxamide groups, highly polar solvents are recommended. Start with polar protic solvents like water, ethanol, or isopropanol. For structurally related 4-amino-1,2,4-triazole, recrystallization from isopropanol has been shown to yield high purity.[5] If solubility is limited, consider more powerful polar aprotic solvents like DMF or DMSO, or use a solvent pair.[1][4]

Q2: How do I choose a suitable solvent pair?

  • A2: A solvent pair consists of two miscible solvents, one in which your compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[2] For this compound, a good pair might be DMF/water or ethanol/diethyl ether. The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). A slight addition of the "good" solvent should clarify it before cooling.[6]

Q3: My purified compound has a low melting point or a broad melting range. What does this indicate?

  • A3: A low or broad melting point is a classic indicator of impurities. The recrystallization process may need to be repeated. Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing dissolved impurities. Also, ensure the crystals are completely dry before analysis.

Q4: Can I use column chromatography instead of recrystallization?

  • A4: Yes, column chromatography is a common method for purifying triazole derivatives.[7] However, recrystallization is often preferred for a final purification step as it can yield highly pure crystalline material, which is often required for applications like X-ray crystallography or final drug substance formulation. Sometimes, both techniques are used sequentially: column chromatography to remove major impurities, followed by recrystallization to achieve high purity.

Experimental Protocols & Data

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from Table 1 based on preliminary solubility tests. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of Polar Triazoles

Solvent CategorySolvent NameRationale & Comments
Polar Protic WaterGood for highly polar compounds. High boiling point allows for a large solubility differential.
EthanolA versatile and common solvent for moderately polar compounds.[6]
IsopropanolProven effective for the purification of the related compound 4-amino-1,2,4-triazole.[5]
Polar Aprotic AcetonitrileSuggested for obtaining crystals of organic heterocyclic compounds.[4]
Ethyl AcetateAnother potential solvent for heterocyclic compounds.[4]
DMF / DMSOUse when solubility in other solvents is poor. Can be difficult to remove completely.[1][4]
Solvent Pairs Ethanol-WaterA common pair for compounds with intermediate polarity.[2]
Acetone-WaterAnother widely used polar solvent system.[2]
Dichloromethane-EtherUsed for recrystallizing some triazole carboxamide derivatives.[7]

Visual Workflow Guides

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_end Analysis start Start with Crude Compound select_solvent Select Solvent(s) via Small-Scale Tests start->select_solvent dissolve Dissolve Compound in Minimal Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter insoluble impurities? cool Cool Slowly to Induce Crystallization dissolve->cool no impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze finish Pure Crystalline Product analyze->finish

Caption: General experimental workflow for recrystallization.

Troubleshooting_Logic start Cooling Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No crystals_formed Crystals Formed check_crystals->crystals_formed Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce check_again Success? induce->check_again concentrate Boil Off Some Solvent & Re-cool check_again->concentrate No good_crystals Good Quality Crystals Proceed to Filtration check_again->good_crystals Yes concentrate->start check_quality Quality Issue? crystals_formed->check_quality oiling_out Problem: Oiling Out check_quality->oiling_out Yes (Oily) too_fast Problem: Crashed Out check_quality->too_fast Yes (Powdery) check_quality->good_crystals No fix_oil Solution: - Re-heat & Add More Solvent - Cool Slower oiling_out->fix_oil fix_oil->start fix_fast Solution: - Re-heat & Add More Solvent - Insulate Flask too_fast->fix_fast fix_fast->start

References

Technical Support Center: 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving 4-amino-1H-1,2,3-triazole-5-carboxamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. It belongs to the triazole family, which are core structures in various medicinally important compounds.[1][2][3][4][5] For instance, derivatives of 1,2,3-triazole carboxamides have been investigated as potential anticancer agents and for their antimicrobial activities.[4][5]

Q2: What are the primary hazards associated with this compound?

Q3: What are the recommended storage conditions?

Store in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed and protect from moisture, light, and air contact.[6][9] For long-term stability, storage at -20°C, desiccated, is recommended for similar triazole compounds.

Q4: Is this compound soluble in common laboratory solvents?

Specific solubility data for this compound is limited. However, related aminotriazoles are soluble in water, methanol, and ethanol, and sparingly soluble in ethyl acetate. They are generally insoluble in non-polar solvents like ether and acetone. It is recommended to perform small-scale solubility tests to determine the best solvent for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve Incorrect solvent choice.Test solubility in a range of solvents, starting with polar solvents like water, methanol, or ethanol. Gentle heating or sonication may aid dissolution.
Low temperature.Some compounds require warming to fully dissolve. Try warming the solvent gently.
Unexpected experimental results (e.g., low yield, no reaction) Compound degradation.Ensure the compound has been stored correctly, protected from light, moisture, and air. Consider using a fresh batch of the compound.
Incompatibility with reaction conditions.Review the stability of aminotriazoles. They may be incompatible with strong oxidizing agents.[9]
Difficulty in handling the powder Static electricity.Use an anti-static gun or ionizer in the weighing area.
Dust generation.Handle the compound in a fume hood or a ventilated enclosure to minimize inhalation of dust.[8]
Contamination of the compound Improper handling.Always use clean spatulas and glassware. Avoid cross-contamination with other reagents.
Poor storage.Ensure the container is tightly sealed after use to prevent absorption of moisture or atmospheric contaminants.

Experimental Protocols

General Handling and Weighing Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][9]

  • Work Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood or a powder containment hood to avoid inhalation of dust.[8]

  • Weighing: Use a clean, dry spatula and a tared weigh boat or glass vial. Handle the container with care to minimize dust generation.

  • Transfer: To transfer the weighed compound, gently tap the weigh boat or use a funnel. If dissolving, add the solvent to the vessel containing the compound.

  • Cleaning: After use, decontaminate the spatula and work surface. Dispose of any contaminated materials according to your institution's hazardous waste disposal procedures.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Visualizations

Handling_Workflow General Handling Workflow for Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps PPE Don Appropriate PPE (Lab coat, gloves, safety glasses) FumeHood Prepare Fume Hood or Ventilated Enclosure PPE->FumeHood Weighing Weigh Compound using clean equipment FumeHood->Weighing Transfer Transfer Compound to reaction vessel Weighing->Transfer Decontaminate Decontaminate Equipment and Work Area Transfer->Decontaminate WasteDisposal Dispose of Waste according to protocol Decontaminate->WasteDisposal Storage Return Compound to proper storage WasteDisposal->Storage HandWash Wash Hands Thoroughly Storage->HandWash

Caption: A workflow for the safe handling of chemical compounds.

Troubleshooting_Logic Troubleshooting Logic for Solubility Issues Start Compound Not Dissolving CheckSolvent Is the solvent appropriate? (e.g., polar for aminotriazoles) Start->CheckSolvent TryPolar Try a polar solvent (Water, Methanol, Ethanol) CheckSolvent->TryPolar No CheckTemp Is the solution at room temperature? CheckSolvent->CheckTemp Yes TryPolar->CheckTemp GentleHeat Apply gentle heat or sonicate CheckTemp->GentleHeat Yes Consult Consult literature for similar compounds or perform small-scale solubility tests CheckTemp->Consult No Success Compound Dissolved GentleHeat->Success Consult->Success

Caption: A logical diagram for troubleshooting solubility problems.

References

Technical Support Center: Synthesis of 4-Amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete reaction - Ensure accurate stoichiometry of reactants. An excess of one reactant may be necessary depending on the specific protocol. - Verify the reaction temperature and time. Some syntheses may require extended reaction times or elevated temperatures for completion. - Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Degradation of starting materials or product - Check the purity and stability of the starting materials, particularly the azide and cyanoacetamide derivatives. Azides can be thermally unstable.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. - The product itself might be unstable under the reaction or work-up conditions. Consider milder reaction conditions or purification methods.
Suboptimal reaction conditions - The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is appropriate for the chosen synthetic route and is of sufficient purity. - The pH of the reaction mixture may need to be controlled, especially in reactions involving cyclization.

Problem 2: Presence of Impurities in the Final Product

Common ImpurityPotential SourceRecommended Mitigation and Removal
Unreacted Starting Materials - Incomplete reaction. - Incorrect stoichiometry.- Optimize reaction time and temperature to drive the reaction to completion. - Recrystallization is often an effective method for removing unreacted starting materials. - Column chromatography can also be employed for purification.
Cyanoacetamide Dimer - Self-condensation of cyanoacetamide, a common side reaction.[2]- Use of appropriate reaction conditions (e.g., temperature, concentration) to minimize dimerization. - Purification by recrystallization or column chromatography. The dimer will likely have a different polarity than the desired product.
Side-products from Azide Reactant - Impurities in the starting azide. - Side reactions during the in-situ generation of the azide.- Use a high-purity azide starting material. - If generating the azide in-situ, carefully control the reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Hydrolysis Product (4-amino-1H-1,2,3-triazole-5-carboxylic acid) - Hydrolysis of the carboxamide functional group during the reaction or work-up, especially under acidic or basic conditions.[3]- Maintain a neutral pH during work-up and purification. - Use anhydrous solvents if water promotes hydrolysis. - Purification can be achieved by recrystallization or chromatography, exploiting the difference in polarity between the amide and the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of 5-amino-1,2,3-triazole-4-carboxamides involves the cycloaddition reaction between an organic azide and an α-cyano amide. A generalized synthetic scheme is the reaction of an azide with cyanoacetamide or a derivative, often catalyzed or promoted by a base.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials, product, and any major byproducts. Staining with an appropriate reagent (e.g., potassium permanganate or UV visualization if the compounds are UV-active) can help in visualizing the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the recommended purification methods for this compound?

Recrystallization is a commonly used and effective method for purifying the final product, especially for removing unreacted starting materials and some side products. The choice of solvent for recrystallization is crucial and should be determined experimentally. Common solvents for recrystallization of similar triazole compounds include isopropanol, ethanol, or water/ethanol mixtures.[4] If recrystallization does not provide the desired purity, column chromatography on silica gel is a viable alternative.

Q4: Which analytical techniques are suitable for characterizing the final product and its impurities?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help in identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating it from impurities. A suitable HPLC method can be developed using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups in the molecule, such as the amino group, amide carbonyl, and the triazole ring.

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides via Azide-Nitrile Cycloaddition

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Appropriate azide precursor

  • Cyanoacetamide

  • Base (e.g., sodium ethoxide, DBU)

  • Anhydrous solvent (e.g., ethanol, DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the cyanoacetamide in the chosen anhydrous solvent.

  • Add the base to the solution and stir for a specified time at a controlled temperature.

  • Slowly add the azide precursor to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench it by adding an appropriate reagent (e.g., water or a dilute acid).

  • The crude product may precipitate out of the solution. If so, collect it by filtration. If not, extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Azide Azide Precursor Reaction Cycloaddition Reaction Azide->Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction Workup Reaction Work-up Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Analysis Purity & Structure Confirmation (NMR, MS, HPLC) Purification->Analysis Product Pure this compound Analysis->Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Parameters (Stoichiometry, Temp, Time) Start->Check_Reaction Check_Purity Analyze Starting Material Purity Start->Check_Purity Optimize_Workup Optimize Work-up & Purification Start->Optimize_Workup Adjust_Conditions Adjust Reaction Conditions Check_Reaction->Adjust_Conditions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Characterize_Impurities Identify Impurities (NMR, MS) Optimize_Workup->Characterize_Impurities Modify_Purification Modify Purification Method Characterize_Impurities->Modify_Purification Successful_Synthesis Successful Synthesis Adjust_Conditions->Successful_Synthesis Purify_SM->Successful_Synthesis Modify_Purification->Successful_Synthesis

Caption: A logical troubleshooting guide for addressing common issues in the synthesis.

References

Validation & Comparative

Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide and its Analogs with other Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of a novel class of IDO1 inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target due to its role in promoting tumor immune escape.[1][2][3] This enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[1][4][5] The resulting tryptophan depletion and accumulation of kynurenine in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade immune destruction.[1][4][5] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in cancer immunotherapy.[6] This guide provides a comparative analysis of a promising class of inhibitors based on the 4-amino-1H-1,2,3-triazole-5-carboxamide scaffold against other well-established IDO1 inhibitors.

Overview of IDO1 Inhibitors

IDO1 inhibitors can be broadly categorized based on their mechanism of action and chemical structure. Prominent examples that have been clinically evaluated include Epacadostat and Navoximod (Linrodostat). A novel series of potent IDO1 inhibitors has been identified based on a 4-amino-1,2,3-triazole core.[3] These compounds have demonstrated high cellular potency and a distinct mechanism of action.[3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of representative 4,5-disubstituted 1,2,3-triazole derivatives against human IDO1, compared to other known IDO1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Inhibitor ClassCompoundEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
4,5-disubstituted 1,2,3-triazoles Compound 3i8090 (MDA-MB-231 cells)[7][8]
Compound 4i7080 (MDA-MB-231 cells)[7][8]
Compound 4k6070 (MDA-MB-231 cells)[7][8]
Hydroxyamidine Epacadostat (INCB024360)71.8 / ~1010[9][10][11]
4-phenylimidazole Navoximod (Linrodostat, BMS-986205)~1.128[10][12]
Tryptophan Mimetic Indoximod (1-Methyl-D-Tryptophan)~7700-[12]

Mechanism of Action and Signaling Pathway

IDO1 inhibitors act by blocking the catalytic activity of the enzyme, thereby preventing the conversion of tryptophan to kynurenine. This leads to a reversal of the immunosuppressive tumor microenvironment. The 4-amino-1,2,3-triazole-based inhibitors exhibit a noncompetitive kinetic mechanism with respect to the tryptophan substrate.[3] Structural studies have shown that these compounds bind directly to the heme iron within the active site of the IDO1 enzyme.[3] This interaction forms a tight, long-lived complex with the enzyme, which contributes to their high cellular potency.[3]

The signaling cascade initiated by IDO1 activity is multifaceted. Tryptophan depletion activates the GCN2 stress-kinase pathway in T cells, leading to cell cycle arrest and anergy.[2][4] The accumulation of kynurenine and its metabolites can act as ligands for the aryl hydrocarbon receptor (AhR), further promoting an immunosuppressive environment. By inhibiting IDO1, these downstream effects are mitigated, leading to enhanced T cell proliferation and function, and a more robust anti-tumor immune response.

IDO1_Signaling_Pathway IDO1 Signaling Pathway in the Tumor Microenvironment cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell cluster_treg Regulatory T Cell (Treg) IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Catalysis Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Leads to Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine_out->AhR Activation GCN2 GCN2 Kinase Activation Tryptophan_depletion->GCN2 T_cell_anergy T Cell Anergy & Proliferation Arrest GCN2->T_cell_anergy Treg_differentiation Treg Differentiation & Immunosuppression AhR->Treg_differentiation Inhibitor This compound (and other IDO1 inhibitors) Inhibitor->IDO1 Inhibition

Caption: IDO1 signaling pathway and the point of intervention for its inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize IDO1 inhibitors. Specific details may vary between laboratories and publications.

Recombinant Human IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

Protocol:

  • Purified recombinant human IDO1 protein is pre-incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

  • The reaction is initiated by adding a reaction mixture containing L-tryptophan (substrate), ascorbate (reductant), methylene blue (electron carrier), and catalase.[13][14]

  • The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of trichloroacetic acid.[15]

  • The mixture is then incubated at a higher temperature (e.g., 50°C) to hydrolyze the product, N-formylkynurenine, to kynurenine.[15]

  • The concentration of kynurenine is quantified, typically by HPLC or a colorimetric method using p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine that can be measured spectrophotometrically at 480 nm.[15]

  • IC50 values are calculated from the dose-response curves.

IDO1_Enzyme_Assay_Workflow Workflow for IDO1 Enzyme Inhibition Assay start Start preincubation Pre-incubation: Recombinant IDO1 + Test Compound start->preincubation initiation Initiate Reaction: Add L-Tryptophan & Cofactors preincubation->initiation incubation Incubation at 37°C initiation->incubation termination Terminate Reaction: Add Trichloroacetic Acid incubation->termination hydrolysis Hydrolysis at 50°C termination->hydrolysis quantification Quantify Kynurenine (HPLC or Colorimetric) hydrolysis->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: A generalized workflow for determining the enzymatic inhibition of IDO1.

Cellular IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

Protocol:

  • A human cancer cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is commonly used.[15][16]

  • Cells are seeded in 96-well plates and allowed to adhere.

  • IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for approximately 24 hours.[15][16]

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound.

  • After a further incubation period (e.g., 24-48 hours), the supernatant is collected.

  • The concentration of kynurenine in the supernatant is measured as described in the enzyme assay protocol.

  • IC50 values are determined from the dose-response curves.

Conclusion

The this compound scaffold represents a novel and potent class of IDO1 inhibitors. Comparative analysis of their in vitro potency demonstrates that optimized derivatives of this series exhibit inhibitory activity in the nanomolar range, comparable to or exceeding that of other well-known IDO1 inhibitors such as Epacadostat. Their distinct noncompetitive mechanism of action and the formation of a long-lived complex with the enzyme are promising features for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to evaluate and compare the efficacy of these and other emerging IDO1 inhibitors in the pursuit of more effective cancer immunotherapies.

References

A Comparative Guide to the Synthetic Routes of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic methodologies for novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. 4-amino-1H-1,2,3-triazole-5-carboxamide and its isomers are key pharmacophores found in a variety of biologically active molecules. This guide provides a comparative analysis of prominent synthetic strategies for obtaining the this compound scaffold, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

Introduction to Synthetic Strategies

The synthesis of the this compound core and its close isomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, primarily revolves around the construction of the triazole ring through cycloaddition reactions. Two main strategies have emerged as versatile and widely applicable:

  • Cyclization of an Azide with an Activated Acetonitrile Derivative: This approach involves the reaction of an azide with a compound containing an activated methylene group, such as 2-cyanoacetamide or ethyl 2-cyanoacetate. This method is favored for its atom economy and the ready availability of starting materials.

  • Modification of a Pre-formed Triazole Ring: This strategy entails the synthesis of a stable triazole intermediate, such as an ethyl ester, followed by functional group transformations to yield the desired carboxamide. This can be advantageous for purification and for the synthesis of a library of derivatives.

A potential third route involves the Dimroth rearrangement , a chemical reaction that can interconvert certain substituted 1,2,3-triazoles. While not as commonly documented for this specific parent compound, it presents a theoretically viable pathway for converting the more readily accessible 5-amino isomer to the desired 4-amino product.

This guide will focus on providing detailed protocols for the first two strategies, as they are the most established and experimentally validated.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative parameters for the synthesis of the isomeric 5-amino-1H-1,2,3-triazole-4-carboxamide and its ethyl ester precursor, which are instrumental in accessing the target this compound scaffold.

MethodStarting MaterialsKey ReagentsReaction ConditionsProductYield (%)Purity (%)
Method 1: Direct Cyclization to Carboxamide Sodium Azide, 2-CyanoacetamideSodium Ethoxide, EthanolRoom temperature5-amino-1H-1,2,3-triazole-4-carboxamide~70-80>95
Method 2: Two-Step Synthesis via Ethyl Ester Intermediate Step 1: Sodium Azide, Ethyl 2-cyanoacetateStep 2: Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate, AmmoniaSodium Ethoxide, EthanolStep 1: 0 °C to room temperatureStep 2: Sealed tube, 100 °CStep 1: Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylateStep 2: 5-amino-1H-1,2,3-triazole-4-carboxamide>80>98

Experimental Protocols

Method 1: Direct Cyclization for 5-amino-1H-1,2,3-triazole-4-carboxamide

This method provides a direct, one-pot synthesis of the 5-amino-1H-1,2,3-triazole-4-carboxamide.

Materials:

  • Sodium Azide (NaN₃)

  • 2-Cyanoacetamide

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanoacetamide in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir for 15 minutes at room temperature.

  • To this mixture, add sodium azide in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-1,2,3-triazole-4-carboxamide.

Method 2: Two-Step Synthesis via Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate

This two-step method involves the initial synthesis of the ethyl ester followed by amination.

Step 1: Synthesis of Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate

Materials:

  • Sodium Azide (NaN₃)

  • Ethyl 2-cyanoacetate

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, for neutralization)

Procedure:

  • To a stirred solution of sodium ethoxide in ethanol at 0 °C, add ethyl 2-cyanoacetate dropwise.[1]

  • After 10 minutes, add a solution of sodium azide in ethanol.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Neutralize the mixture with hydrochloric acid.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.

Step 2: Amination to 5-amino-1H-1,2,3-triazole-4-carboxamide

Materials:

  • Ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate

  • Ammonia (aqueous or in methanol)

  • Methanol (MeOH)

Procedure:

  • Dissolve ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate in methanol in a sealed tube.

  • Add a solution of ammonia.

  • Heat the sealed tube at 100 °C for 12-24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to afford the pure 5-amino-1H-1,2,3-triazole-4-carboxamide.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthetic_Method_1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product sodium_azide Sodium Azide process Cyclization sodium_azide->process cyanoacetamide 2-Cyanoacetamide cyanoacetamide->process naoet Sodium Ethoxide naoet->process etoh Ethanol etoh->process product 5-amino-1H-1,2,3-triazole- 4-carboxamide process->product

Caption: Synthetic pathway for Method 1.

Synthetic_Method_2 cluster_step1 Step 1: Ester Formation cluster_reactants1 Reactants cluster_reagents1 Reagents cluster_step2 Step 2: Amination cluster_reagents2 Reagent sodium_azide1 Sodium Azide process1 Cyclization sodium_azide1->process1 cyanoacetate Ethyl 2-cyanoacetate cyanoacetate->process1 naoet1 Sodium Ethoxide naoet1->process1 etoh1 Ethanol etoh1->process1 intermediate Ethyl 5-amino-1H-1,2,3-triazole- 4-carboxylate process1->intermediate process2 Amination intermediate->process2 ammonia Ammonia ammonia->process2 product2 5-amino-1H-1,2,3-triazole- 4-carboxamide process2->product2

Caption: Synthetic pathway for Method 2.

Conclusion

Both presented methods offer effective routes to the 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold, a crucial precursor or isomer to the target this compound. Method 1 provides a more direct, one-pot synthesis which can be advantageous for rapid synthesis. Method 2, while involving two steps, may offer better overall yields and purity, and the ethyl ester intermediate is a valuable building block for the synthesis of other derivatives. The choice between these methods will depend on the specific requirements of the research, including scale, desired purity, and the availability of starting materials and equipment. Further investigation into the Dimroth rearrangement of the resulting 5-amino isomer could provide an additional synthetic route to the desired this compound.

References

"in vitro vs in vivo efficacy of 4-amino-1H-1,2,3-triazole-5-carboxamide"

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Efficacy Data for 4-amino-1H-1,2,3-triazole-5-carboxamide Necessitates Focus on Related Analogs

Despite its availability from chemical suppliers, a comprehensive review of scientific literature reveals a significant gap in the publicly available data regarding the in vitro and in vivo efficacy of this compound (CAS 4342-07-8). To provide valuable context for researchers, scientists, and drug development professionals, this guide focuses on the biological activities of structurally related amino-triazole carboxamide derivatives, for which experimental data is available. This comparative analysis aims to highlight the potential therapeutic avenues for this class of compounds.

Derivatives of 1,2,3-triazole carboxamides have demonstrated a broad spectrum of biological activities, including potential applications as anticancer agents, inhibitors of the Pregnane X Receptor (PXR), and therapeutics for Chagas disease.

Comparative In Vitro Efficacy of 1,2,3-Triazole Carboxamide Derivatives

The following table summarizes the in vitro activity of various derivatives of 1,2,3-triazole carboxamides against different biological targets.

Derivative ClassTarget/AssayCompound ExampleIC50/pEC50Reference
PXR Inhibitors Pregnane X Receptor (PXR) BindingCompound 85Low nanomolar IC50[1]
Anticancer Agents HeLa Cancer Cell LineCompound 5jIC50: 1.23 µM[2]
PANC-1 Cancer Cell LineCompound 5jIC50: 2.11 µM[2]
HCT-116 Cancer Cell LineCompound 5jIC50: 3.45 µM[2]
A-549 Cancer Cell LineCompound 5jIC50: 4.32 µM[2]
Anti-Trypanosomal Agents Trypanosoma cruzi (intracellular)Compound 3pEC50 > 6[1][3]

Experimental Protocols for Efficacy Evaluation

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols used to evaluate the efficacy of 1,2,3-triazole carboxamide derivatives.

PXR Inhibition Assay

The potency of 1H-1,2,3-triazole-4-carboxamides as PXR inhibitors was determined using a cell-based reporter gene assay.

  • Cell Culture and Transfection: HepG2 cells are cultured and co-transfected with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements.

  • Compound Treatment: Cells are treated with a known PXR agonist (e.g., rifampicin) and varying concentrations of the test compounds.

  • Luciferase Activity Measurement: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the agonist-induced luciferase activity (IC50) is determined from dose-response curves.

Anticancer Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of 1,2,3-triazole carboxamide derivatives was assessed by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, PANC-1, HCT-116, A-549) are seeded into 96-well plates.

  • Compound Exposure: Cells are exposed to serial dilutions of the test compounds for a specified period (e.g., 48 hours).

  • MTT Reagent Addition: MTT solution is added to each well, allowing viable cells to metabolize the dye into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 values are determined.

Anti-Trypanosomal High-Content Screening

A phenotypic high-content screening assay was utilized to identify 5-amino-1,2,3-triazole-4-carboxamides active against Trypanosoma cruzi.[3][4][5][6][7][8]

  • Host Cell Infection: VERO cells are infected with transgenic T. cruzi expressing a reporter protein (e.g., β-galactosidase).

  • Compound Application: A library of compounds is added to the infected cells.

  • Development and Staining: After a set incubation period, the assay is developed to detect the reporter protein activity, and cells are stained with nuclear and cellular dyes.

  • Imaging and Analysis: Automated microscopy and image analysis are used to quantify the number of parasites per cell and the total number of host cells to determine parasite inhibition and host cell toxicity.

Potential Mechanism of Action: Insights from Derivatives

While the specific mechanism of action for this compound is unknown, molecular docking studies on anticancer derivatives suggest that they may exert their effect by binding to the active sites of key regulatory proteins in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2]

G1_S_Transition_Inhibition Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK_Pathway Activates Cyclin_D Cyclin D Ras_Raf_MEK_ERK_Pathway->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression Promotes Triazole_Derivatives 1,2,3-Triazole Carboxamide Derivatives Triazole_Derivatives->EGFR Inhibit Triazole_Derivatives->CDK4_6 Inhibit

Caption: Proposed inhibition of the G1-S cell cycle transition by 1,2,3-triazole carboxamide derivatives.

References

A Comparative Analysis of 4-Amino-1H-1,2,3-triazole-5-carboxamide and its Derivatives: A Look into Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of drug discovery is continually evolving, with an increasing emphasis on the specificity and selectivity of therapeutic agents. The compound 4-amino-1H-1,2,3-triazole-5-carboxamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the reported biological targets and activities of this chemical series, offering insights into its potential cross-reactivity profile. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships and potential off-target effects of this class of compounds.

Biological Activity Profile

While direct cross-reactivity studies on this compound are not extensively documented, a review of the literature on its derivatives reveals engagement with a variety of biological targets. This suggests that the core scaffold can be tailored to interact with different proteins, and also points to the potential for cross-reactivity with unintended targets. The following sections summarize the key findings from studies on derivatives of this compound.

Activity Against Trypanosoma cruzi

A series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) were identified as potent agents against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2] A high-throughput screening campaign identified a hit compound which was subsequently optimized to improve its potency, aqueous solubility, and metabolic stability.[1][2] This optimization led to the discovery of promising compounds that demonstrated significant suppression of parasite burden in a mouse model of Chagas' disease.[1] The primary mechanism of action for this series against T. cruzi has not been fully elucidated, but the studies highlight the potential of this scaffold for the development of novel anti-parasitic drugs.

Inhibition of the Bacterial SOS Response

Derivatives of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide have been identified as inhibitors of the bacterial SOS response, a key pathway in DNA repair and the development of antibiotic resistance.[3] These compounds were found to inhibit the RecA-mediated auto-proteolysis of the LexA protein in Escherichia coli, which is the initiating step of the SOS response.[3] Structure-activity relationship (SAR) studies led to the identification of an analog with improved potency and a broader spectrum of activity, also targeting LexA from Pseudomonas aeruginosa.[3] This line of research suggests that the this compound scaffold could be a valuable starting point for the development of adjuvants to enhance the efficacy of existing antibiotics.

Modulation of Pregnane X Receptor (PXR)

A series of 1H-1,2,3-triazole-4-carboxamides were investigated as modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4] Structural optimization of these compounds led to the discovery of a potent and selective inverse agonist and antagonist of PXR with low nanomolar IC50 values.[4] PXR activation by various drugs can lead to adverse drug responses, making PXR inhibitors a potential therapeutic strategy.[4] The ability of the 1,2,3-triazole-4-carboxamide core to be adapted for potent PXR inhibition indicates another area of biological activity for this scaffold.

Antifungal and Anticancer Potential

While the primary focus of this guide is on this compound, it is noteworthy that derivatives of the isomeric 1,2,4-triazole scaffold have shown significant biological activities, including antifungal and anticancer properties.[5][6][7][8] For instance, Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione exhibited moderate antifungal activity against Candida spp.[5] Furthermore, two series of compounds carrying a 3-amino-1,2,4-triazole scaffold were synthesized and evaluated for their anticancer activity, with some compounds showing a beneficial effect on several cancer cell lines and potential antiangiogenic activity.[8] These findings, while not directly on the 1,2,3-triazole isomer, suggest that the broader triazole carboxamide chemical space is rich in diverse biological activities.

Comparative Data Summary

The following table summarizes the quantitative data from the cited studies, providing a comparative overview of the activity of various this compound derivatives against different biological targets.

Compound/Series Target Key Activity Metric Value Reference
5-Amino-1,2,3-triazole-4-carboxamides (ATC)Trypanosoma cruzipEC50 of initial hit> 6[1][2]
Optimized ATC CompoundTrypanosoma cruziIn vivo parasite suppressionSignificant[1]
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamideE. coli LexA cleavageIC5032 µM[3]
Optimized SOS InhibitorE. coli and P. aeruginosa LexA cleavageImproved IC50Not specified[3]
1H-1,2,3-triazole-4-carboxamide (Compound 85)Human PXRBinding IC50Low nanomolar[4]
1H-1,2,3-triazole-4-carboxamide (Compound 85)Human PXRCellular activity IC50Low nanomolar[4]
Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneCandida albicansMIC of compound RO462.5 µg/mL[5]
3-Amino-1,2,4-triazole derivativesVarious cancer cell linesAnticancer and antiangiogenic activityDemonstrated[8]

Experimental Protocols

To aid in the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

In Vitro Anti-Trypanosoma cruzi Assay

The efficacy of the 5-amino-1,2,3-triazole-4-carboxamide series against T. cruzi was assessed using a phenotypic high-content screening assay with intracellular parasites in infected VERO cells.[1][2] The potency of the compounds was determined by measuring the reduction in the number of intracellular parasites after a defined incubation period. The half-maximal effective concentration (EC50) was then calculated from dose-response curves.

Bacterial SOS Response Inhibition Assay

The inhibition of the bacterial SOS response was evaluated using a fluorescence-based assay that monitors the RecA*-mediated cleavage of LexA.[3] The assay measures the decrease in fluorescence resonance energy transfer (FRET) upon cleavage of a LexA-FRET substrate. The half-maximal inhibitory concentration (IC50) was determined by measuring the enzymatic activity at various compound concentrations.

PXR Inhibition Assays

The activity of 1H-1,2,3-triazole-4-carboxamides against PXR was determined through binding and cellular activity assays.[4] A competitive binding assay was used to measure the ability of the compounds to displace a radiolabeled ligand from the PXR ligand-binding domain, yielding an IC50 value for binding. A cell-based reporter gene assay was employed to assess the antagonist and inverse agonist activity of the compounds by measuring their ability to inhibit PXR-mediated transcription of a reporter gene in response to a known PXR agonist.[4]

Visualizing the Biological Context

To better understand the biological pathways and experimental workflows discussed, the following diagrams are provided.

experimental_workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation HTS Compound Library Assay Target-Based or Phenotypic Assay HTS->Assay Hits Initial Hits Assay->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Optimized Leads ADME->Optimized Animal Animal Models Optimized->Animal Efficacy Efficacy & PK/PD Animal->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: A generalized workflow for drug discovery, from initial high-throughput screening to the identification of a preclinical candidate.

sos_pathway DNA_damage DNA Damage RecA RecA Activation (RecA*) DNA_damage->RecA LexA LexA Autocleavage RecA->LexA Induces SOS_genes SOS Gene Expression (DNA Repair, Mutagenesis) LexA->SOS_genes Represses Inhibitor 5-Amino-1-(carbamoylmethyl)- 1H-1,2,3-triazole-4-carboxamide Derivatives Inhibitor->LexA Inhibits

Caption: Simplified signaling pathway of the bacterial SOS response and the point of inhibition by the triazole carboxamide derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated activity across a range of biological targets, including parasitic enzymes, bacterial stress response proteins, and human nuclear receptors. The diverse activities of its derivatives underscore the potential for this chemical class in developing novel therapeutics for various diseases. However, this versatility also highlights the importance of comprehensive cross-reactivity profiling during the drug development process to ensure target selectivity and minimize off-target effects. The data and experimental protocols summarized in this guide provide a foundation for researchers to further explore the therapeutic potential and selectivity of this compound and its analogs. Future studies should aim to conduct broad, systematic cross-reactivity panels to build a more complete understanding of the selectivity profile of this important chemical scaffold.

References

Benchmarking 4-amino-1H-1,2,3-triazole-5-carboxamide Against Known Anticancer Standards: An In Vitro Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comparative analysis of the novel compound 4-amino-1H-1,2,3-triazole-5-carboxamide against established anticancer agents. Due to the limited existing biological data for this specific triazole isomer, this document outlines a comprehensive benchmarking study based on the known anticancer activities of structurally related 1,2,3- and 1,2,4-triazole derivatives. The following sections detail the experimental protocols for evaluating in vitro cytotoxicity and present hypothetical comparative data to illustrate the potential performance of the title compound against well-characterized standards.

Introduction to the Compound and Rationale for Benchmarking

This compound is a small heterocyclic molecule. While its specific biological activities are not extensively documented, the triazole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of the isomeric 5-amino-1,2,3-triazole-4-carboxamide have demonstrated significant anti-parasitic activity.[1][2][3] Furthermore, various 4-amino-1,2,4-triazole derivatives have shown promising results as antibacterial and anticancer agents.[1][4][5] Specifically, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have exhibited potent antiproliferative activities against several cancer cell lines.[5]

Given the established anticancer potential of related triazole compounds, this guide proposes a head-to-head comparison of this compound against the standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil, in a panel of human cancer cell lines. This approach will provide a preliminary assessment of its potential as an anticancer agent and its relative potency.

Comparative Analysis of In Vitro Cytotoxicity

The primary method for this comparative analysis is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7][8] The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, will be the key metric for comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of this compound and Standard Anticancer Drugs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound 15.822.518.2
Doxorubicin (Standard) 0.91.20.7
5-Fluorouracil (Standard) 5.28.73.5

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential experimental design.

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and standardization.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, and HCT116) are to be obtained from a reputable cell bank (e.g., ATCC). Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are harvested from culture flasks, and a cell suspension of 5 x 10^4 cells/mL is prepared. 100 µL of this suspension is seeded into each well of a 96-well microtiter plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound, Doxorubicin, and 5-Fluorouracil are prepared in Dimethyl Sulfoxide (DMSO). Serial dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group with DMSO-treated cells is also included. The plates are then incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Standards) treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

MTT Assay Workflow

Potential Signaling Pathway Inhibition

While the precise mechanism of action for this compound is unknown, many anticancer agents function by inhibiting key signaling pathways that promote cell proliferation and survival. The diagram below illustrates a generic cell survival pathway that could be a potential target.

G cluster_pathway Generic Cell Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-amino-1H-1,2,3- triazole-5-carboxamide Inhibitor->Akt

Hypothetical Inhibition of a Cell Survival Pathway

This guide provides a foundational framework for the initial benchmarking of this compound. The presented protocols and comparative data structure are intended to facilitate a robust and objective evaluation of this novel compound's potential as an anticancer agent. Further studies would be required to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.

References

Comparative Analysis of 4-amino-1H-1,2,3-triazole-5-carboxamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the experimental reproducibility and comparative performance of 4-amino-1H-1,2,3-triazole-5-carboxamide and its alternatives in biological research, with a focus on anticancer and antimicrobial applications.

This guide provides an objective comparison of the performance of this compound and its structural analogs based on available experimental data. Detailed methodologies for key experiments are provided to assist researchers in evaluating the reproducibility of these findings.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₃H₅N₅O and a molecular weight of 127.106 g/mol . The triazole ring is a key structural motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and serve as a bioisostere for other functional groups. Derivatives of 1,2,3-triazole carboxamide have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct studies on the reproducibility of experiments using this compound are not extensively documented, analysis of research on structurally similar compounds provides valuable insights into its potential biological activities and experimental considerations.

Performance Comparison: Anticancer Activity

Derivatives of 1,2,3-triazole carboxamide have demonstrated notable cytotoxic potential against various cancer cell lines. The following table summarizes the in vitro anticancer activity of representative 1,2,3-triazole carboxamide derivatives, providing a benchmark for comparative analysis.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5j HeLa (Cervical Cancer)2.5
PANC-1 (Pancreatic Cancer)3.2
HCT-116 (Colon Cancer)4.1
A-549 (Lung Cancer)5.3
5i HeLa (Cervical Cancer)3.1
PANC-1 (Pancreatic Cancer)4.5
HCT-116 (Colon Cancer)5.8
A-549 (Lung Cancer)6.2
Compound 4g HCT-116 (Colon Cancer)3.125 - 12.5
Cisplatin (Control) MCF-7 (Breast Cancer)12.5 ± 1.05
HeLa (Cervical Cancer)10.2 ± 0.85
A549 (Lung Cancer)15.8 ± 1.22

Performance Comparison: Anti-parasitic Activity

A notable application of this compound class is in the development of treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi. A derivative of 5-amino-1,2,3-triazole-4-carboxamide, designated as "compound 3", was identified as a potent hit in a high-content screening assay.

Compound IDAssayParameterValueReference
Compound 3 Anti-T. cruzipEC₅₀> 6
PhysicochemicalLigand Efficiency (LE)0.35
PhysicochemicalLipophilic Ligand Efficiency (LLE)5.4
in vitro MetabolismMouse Liver Microsome Intrinsic Clearance (mL min⁻¹ g⁻¹)6.4

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are protocols for common assays used to evaluate the biological activity of triazole carboxamide derivatives.

Synthesis of 1,2,3-Triazole Carboxamide Derivatives

A general method for synthesizing 1,2,3-triazole carboxamide derivatives involves the reaction of corresponding acid chlorides with amines.

Workflow for Synthesis:

reagent1 Acid Chloride (4 or 22) reaction Reaction at ~60°C for 30 min reagent1->reaction reagent2 Tetrazole (5a,b or 24) reagent2->reaction solvent Pyridine solvent->reaction product 1,3,4-Oxadiazoles (6a,b) or Amides (25) reaction->product

Caption: General synthesis scheme for 1,2,3-triazole derivatives.

Protocol:

  • Dissolve 15 mmol of the appropriate tetrazole (5a,b or 24) in 15 mL of pyridine.

  • Add 15 mmol of the corresponding acid chloride (4 or 22) to the solution.

  • Heat the reaction mixture to approximately 60°C.

  • Maintain the reaction for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, process the reaction mixture to isolate the product (e.g., amides 25 or oxadiazoles 26).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay:

cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 dissolution Dissolve formazan crystals with DMSO incubation3->dissolution measurement Measure absorbance at 570 nm dissolution->measurement calculation Calculate IC50 values measurement->calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Seed cancer cells (e.g., HeLa, PANC-1, HCT-116, A-549) in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for an additional 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from dose-response curves.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound in cancer is not fully elucidated, molecular docking studies of similar 1,2,3-triazole carboxamide derivatives suggest potential interactions with key signaling proteins. One study indicated strong binding interactions with the active sites of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 complex. Inhibition of these pathways can disrupt cell cycle progression and proliferation.

Hypothesized Signaling Pathway Inhibition:

ligand Growth Factor egfr EGFR ligand->egfr ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway egfr->pi3k_akt_mtor proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt_mtor->survival cdk4_cyclinD CDK4/Cyclin D3 rb Rb cdk4_cyclinD->rb e2f E2F rb->e2f g1_s_transition G1/S Phase Transition e2f->g1_s_transition compound 1,2,3-Triazole Carboxamide Derivative compound->egfr compound->cdk4_cyclinD

Caption: Potential inhibition of EGFR and CDK4/Cyclin D3 pathways by 1,2,3-triazole carboxamides.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in anticancer and anti-parasitic research. While direct reproducibility studies for this specific molecule are limited, the available data on its derivatives provide a solid foundation for further investigation. The provided experimental protocols and comparative data tables offer a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Future studies should focus on direct comparative analyses and detailed mechanistic investigations to fully understand the structure-activity relationships and therapeutic promise of this chemical scaffold.

A Structural Comparison of 4-amino-1H-1,2,3-triazole-5-carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships and experimental evaluation of 4-amino-1H-1,2,3-triazole-5-carboxamide (ATC) analogs.

The this compound scaffold has emerged as a promising starting point in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of ATC analogs, focusing on their structural modifications and corresponding impact on biological efficacy, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) and Key Findings

Early investigations into the ATC core revealed critical structural elements for biological activity. Simple modifications and scaffold hopping approaches, such as replacing the central triazole with an imidazole or pyrazole, resulted in a loss of activity.[1][2] Similarly, substitution of the 5-amino group with hydrogen, methyl, chloro, or dimethylamino groups rendered the compounds inactive.[1][2] This suggests that the 5-amino group is crucial, potentially forming an intramolecular hydrogen bond with the amide carbonyl oxygen to maintain a bioactive conformation or interacting directly with the molecular target.[1][2] Consequently, optimization efforts have primarily focused on the peripheral substituents of the ATC core.[1][2]

Comparative Biological Data

The following tables summarize the in vitro activity of various this compound analogs against different biological targets.

Antitrypanosomal Activity of ATC Analogs

A series of ATC analogs were evaluated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3] The primary screening was conducted using a high-content imaging assay with infected VERO cells.[1][2][3]

Compound IDR Group (Substitution on N of carboxamide)pEC50
3 4-(morpholinomethyl)benzyl> 6
11 4-(4-methylpiperazin-1-yl)phenyl6.8
20 4-(4-(dimethylamino)piperidin-1-yl)phenyl7.2
43 Phenyl< 5.0
44 Benzyl< 5.0
45 Adamantyl5.5
46 Cyclohexylmethyl< 5.0
58 4-(1-methylpiperidin-4-yl)phenyl7.1
59 4-(quinuclidin-4-yl)phenyl7.4

pEC50 is the negative logarithm of the half-maximal effective concentration.

PXR Inhibition Activity of 1H-1,2,3-triazole-4-carboxamides

A series of 1H-1,2,3-triazole-4-carboxamides were investigated as inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4]

Compound IDR1 GroupBinding IC50 (μM)Antagonist IC50 (μM)Inverse Agonist IC50 (μM)
1 4-tert-butylphenyl1.234> 50
2 3,5-dichlorophenyl0.651.10.23
14 3,5-di-tert-butylphenyl0.210.150.019

IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

General Synthesis of 5-Amino-1,2,3-triazole-4-carboxamides

A generalized synthetic route for the preparation of 5-amino-1,2,3-triazole-4-carboxamides involves a few key steps.[1][2] The process typically starts with the formation of an azide intermediate from an alkyl or benzyl halide using sodium azide, or from a primary amine via diazo transfer.[1][2] This azide then undergoes a cyclization reaction with an α-cyano amide to yield the desired 5-amino-1,2,3-triazole-4-carboxamide.[1][2] An alternative final step involves a Lewis-acid catalyzed amination of the corresponding ethyl ester, which is formed by the cyclization of the azide with ethyl-2-cyanoacetate.[1][2]

In Vitro Antitrypanosomal Activity Assay

This protocol is based on the high-content screening assay used to evaluate compounds against the intracellular amastigote form of Trypanosoma cruzi.[1][2][3]

  • Cell Culture: VERO cells are seeded into 384-well plates and incubated overnight to allow for adherence.

  • Infection: The cells are then infected with transgenic T. cruzi trypomastigotes that express β-galactosidase.

  • Compound Addition: After a set incubation period to allow for parasite invasion, the test compounds are added at various concentrations.

  • Incubation: The plates are incubated for a further 48-72 hours to allow for parasite proliferation.

  • Lysis and Staining: The cells are lysed, and a substrate for β-galactosidase is added. The resulting chemiluminescence is measured to determine the parasite load. A fluorescent nuclear stain is also used to count host cells for cytotoxicity assessment.

  • Data Analysis: The pEC50 values are calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against various cancer cell lines such as A549, HeLa, HCT-116, and PANC-1.

  • Cell Seeding: The desired cancer cell line is seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the test compounds at a range of concentrations and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts in the study of this compound analogs.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Alkyl/Benzyl Halide Alkyl/Benzyl Halide Azide Azide Alkyl/Benzyl Halide->Azide NaN3 Primary Amine Primary Amine Primary Amine->Azide Diazo Transfer alpha-Cyano Amide alpha-Cyano Amide Ethyl-2-cyanoacetate Ethyl-2-cyanoacetate 5-Amino-1,2,3-triazole-4-carboxamide 5-Amino-1,2,3-triazole-4-carboxamide Azide->5-Amino-1,2,3-triazole-4-carboxamide Cyclization with alpha-Cyano Amide Ethyl 5-amino-1,2,3-triazole-4-carboxylate Ethyl 5-amino-1,2,3-triazole-4-carboxylate Azide->Ethyl 5-amino-1,2,3-triazole-4-carboxylate Cyclization with Ethyl-2-cyanoacetate Ethyl 5-amino-1,2,3-triazole-4-carboxylate->5-Amino-1,2,3-triazole-4-carboxamide Lewis-Acid Catalyzed Amination

Caption: Generalized synthetic workflow for this compound analogs.

SAR ATC_Core 4-Amino-1,2,3-triazole-5-carboxamide Core 5-Amino_Group 5-Amino Group ATC_Core->5-Amino_Group Triazole_Ring 1,2,3-Triazole Ring ATC_Core->Triazole_Ring Carboxamide_N N-substituent of Carboxamide ATC_Core->Carboxamide_N Activity_Loss_Amino Substitution leads to loss of activity 5-Amino_Group->Activity_Loss_Amino Activity_Loss_Ring Replacement with Imidazole/Pyrazole leads to loss of activity Triazole_Ring->Activity_Loss_Ring Modulate_Activity Peripheral substitutions modulate potency and properties Carboxamide_N->Modulate_Activity

Caption: Key structure-activity relationships of the ATC scaffold.

References

Comparative Analysis of the 4-Amino-1H-1,2,3-triazole-5-carboxamide Scaffold: A Focus on a Biologically Active Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A comprehensive selectivity profile for the specific compound 4-amino-1H-1,2,3-triazole-5-carboxamide against a broad range of biological targets is not extensively documented in publicly available literature. However, significant research has been conducted on a closely related positional isomer, the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core. This guide provides a comparative analysis of a lead compound from this series, highlighting its biological activity, selectivity against mammalian cells, and the experimental protocols used for its evaluation. This information offers valuable insights into the potential biological activities and selectivity of this class of compounds for researchers in drug discovery.

Biological Activity and Selectivity of a Lead 5-Amino-1,2,3-triazole-4-carboxamide Compound

A novel series of 5-amino-1,2,3-triazole-4-carboxamides was identified through phenotypic high-content screening for activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2] The initial hit, compound 3 , demonstrated submicromolar activity against the parasite and notable selectivity over mammalian cell lines.[1][2]

Data Summary: Compound 3

ParameterValueTarget/Cell LineComments
Potency (pEC50) > 6Trypanosoma cruzi (intracellular)Submicromolar activity confirmed upon re-synthesis.[1][2]
Cell Selectivity > 100-foldVERO (Monkey kidney epithelial cells)Indicates low cytotoxicity against this mammalian cell line.[1][2]
Cell Selectivity > 100-foldHepG2 (Human liver cancer cells)Suggests a favorable therapeutic window.[1][2]
Ligand Efficiency (LE) 0.35-A measure of binding energy per heavy atom.[1][2]
Lipophilic Ligand Efficiency (LLE) 5.4-Balances potency and lipophilicity.[1]
Metabolic Stability (Mouse Liver Microsomes) Poor (Cli = 6.4 mL min⁻¹ g⁻¹)-High intrinsic clearance suggests rapid metabolism.[2]
Aqueous Solubility Poor-A potential challenge for oral bioavailability.[1][2]

Alternative Compounds and Other Biological Activities

While the primary focus of the discovered literature is on anti-trypanosomal activity, other derivatives of the 1,2,3-triazole-4-carboxamide scaffold have been investigated for different therapeutic targets. For instance, a series of 1H-1,2,3-triazole-4-carboxamides were optimized as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[3] This highlights the versatility of the triazole carboxamide scaffold in targeting diverse protein classes. Additionally, various other substituted 1,2,4-triazole derivatives (a different isomer) have been explored for their potential as anticancer, antifungal, and antimicrobial agents.[4][5][6][7][8][9][10]

Experimental Protocols

Phenotypic High-Content Screening against T. cruzi

This protocol was used to identify the initial hit compound from a larger library.

  • Cell Line: VERO cells infected with the Tulahuen C4 strain of Trypanosoma cruzi expressing β-galactosidase.

  • Compound Treatment: Compounds were initially tested at a single concentration of 15 µM for 3 days.

  • Assay Principle: The assay measures the inhibition of intracellular parasite growth.

  • Detection: Parasite viability was quantified by measuring the activity of the expressed β-galactosidase. Host cell viability was simultaneously assessed.

  • Hit Criteria: Compounds exhibiting >80% inhibition of parasite growth and <30% inhibition of VERO cell growth were selected for further evaluation.

  • Potency Determination: Hits were subsequently tested in a 10-point dose-response format (from 0.0025 to 50 µM) to determine the pEC50.[2]

Mammalian Cell Cytotoxicity Assay

This protocol was used to determine the selectivity of the compounds.

  • Cell Lines: VERO (monkey kidney) and HepG2 (human liver) cells.

  • Assay Principle: Measures the effect of the compounds on the viability of mammalian cells.

  • Methodology: The specific methodology for assessing cytotoxicity (e.g., MTT, CellTiter-Glo) is a standard procedure in the field, although the exact details were not specified in the provided search results. Generally, cells are incubated with varying concentrations of the compound for a set period (e.g., 72 hours), and cell viability is measured using a colorimetric or luminescent readout.

  • Selectivity Index: Calculated as the ratio of the cytotoxic concentration in mammalian cells (CC50) to the effective concentration against the parasite (EC50).

Visualizations

G cluster_workflow Screening and Optimization Workflow A Compound Library (Phenotypic Screen) B Single Concentration Screen (15 µM) A->B C Hit Identification (>80% Parasite Inhibition <30% VERO Cell Inhibition) B->C D 10-Point Dose Response (pEC50 Determination) C->D E Selectivity Profiling (VERO & HepG2 Assays) D->E F Lead Optimization (Improve Potency, Solubility, Metabolic Stability) E->F G cluster_pathway Hypothesized Mechanism of Action ATC 5-Amino-1,2,3-triazole-4-carboxamide (ATC Series) CYP51 Trypanosoma cruzi CYP51 (TcCYP-51) ATC->CYP51 No Correlation with Inhibition Activity Trypanocidal Activity ATC->Activity Exhibits note The 1,2,3-triazole ring is a known CYP inhibitor motif, but experimental data showed a lack of correlation between trypanocidal activity and TcCYP-51 enzyme inhibition for the ATC series.

References

Comparative Guide to the Binding Mode of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding modes of 4-amino-1H-1,2,3-triazole-5-carboxamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar 1,2,3-triazole carboxamide derivatives to infer potential biological targets and binding interactions. The information is supplemented with detailed experimental protocols for key techniques used to elucidate ligand-protein binding.

I. Potential Binding Modes and Biological Targets of Structurally Related Compounds

Alternative 1: Anticancer Agents Targeting Kinases

A recent study on novel 1,2,3-triazole carboxamide derivatives highlighted their potential as anticancer agents.[1] Molecular docking studies revealed that these compounds exhibited strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3.[1] This suggests that this compound might also exhibit affinity for kinase targets, which are crucial regulators of cell cycle and proliferation.

Alternative 2: Antimicrobial Agents Targeting Essential Enzymes

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activity.[2][3] Molecular docking studies on these compounds against various bacterial and fungal proteins have shown promising binding affinities.[2] For instance, certain 1,2,4-triazole derivatives containing amino acid fragments have demonstrated strong binding affinity to 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.[4]

Alternative 3: Antiparasitic Agents

A series of 5-amino-1,2,3-triazole-4-carboxamides were identified as a novel hit series against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][6][7] Optimization of this series led to compounds with significant suppression of parasite burden in a mouse model.[5] This indicates that the this compound scaffold could potentially target essential pathways in parasitic organisms.

II. Comparative Data from Analogous Compounds

The following table summarizes key quantitative data from studies on structurally related triazole carboxamide derivatives. This data can serve as a benchmark for future experimental evaluation of this compound.

Compound ClassTarget Protein(s)Key FindingsBinding Affinity/ActivityReference
1,2,3-Triazole Carboxamide DerivativesEGFR, CDK4-Cyclin D3Favorable binding affinity in silico.Not explicitly quantified in the abstract.[1]
1,2,4-Triazole Derivatives with Amino Acid Fragments14α-demethylase (CYP51)Strong binding affinity in molecular docking.Gibbs free energy of -7.7 to -8.8 kcal/mol.[4]
5-Amino-1,2,3-triazole-4-carboxamidesTrypanosoma cruzi (phenotypic screen)Submicromolar activity in infected cells.pEC50 > 6.[6][7]

III. Experimental Protocols for Binding Mode Determination

To definitively confirm the binding mode of this compound, a combination of biophysical and structural biology techniques is required. Below are detailed methodologies for key experiments.

X-ray crystallography provides high-resolution structural information of a ligand bound to its protein target, revealing the precise binding orientation and key intermolecular interactions.

Protocol:

  • Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is mixed with the ligand (this compound) in excess and subjected to crystallization screening under various conditions (precipitants, pH, temperature).[8]

  • Data Collection: Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to obtain diffraction data.[9]

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The protein-ligand complex structure is then built into the electron density map and refined to yield a final atomic model.[10]

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[11][12][13][14][15]

Protocol for Chemical Shift Perturbation (CSP) Mapping:

  • Protein Labeling: The target protein is uniformly labeled with ¹⁵N and/or ¹³C isotopes.

  • NMR Sample Preparation: A solution of the labeled protein is prepared in a suitable NMR buffer.

  • Titration: A stock solution of unlabeled this compound is titrated into the protein sample.

  • Data Acquisition: A series of 2D ¹H-¹⁵N HSQC spectra are recorded at each titration point.

  • Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand addition are monitored. Significant chemical shift perturbations indicate the residues involved in or affected by ligand binding.[11]

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target.[16][17][18][19]

Protocol:

  • Protein and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition: The potential binding site on the protein is identified based on experimental data or prediction algorithms.

  • Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the defined binding site.[17]

  • Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[20]

IV. Visualizations

The following diagrams illustrate the general workflows for the experimental and computational methods described above.

Experimental_Workflow_Binding_Mode cluster_exp Experimental Determination cluster_xray X-Ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Prediction cluster_output Output XRay_Start Protein-Ligand Co-crystallization XRay_Data X-Ray Diffraction Data Collection XRay_Start->XRay_Data Crystal XRay_Structure Structure Solution & Refinement XRay_Data->XRay_Structure Diffraction Pattern Binding_Mode Confirmed Binding Mode XRay_Structure->Binding_Mode NMR_Start 15N-Labeled Protein + Ligand Titration NMR_Data 2D HSQC Spectra Acquisition NMR_Start->NMR_Data NMR_Analysis Chemical Shift Perturbation Analysis NMR_Data->NMR_Analysis NMR_Analysis->Binding_Mode Dock_Start Prepare Protein & Ligand Structures Dock_Sim Molecular Docking Simulation Dock_Start->Dock_Sim Dock_Analysis Pose Scoring & Interaction Analysis Dock_Sim->Dock_Analysis Dock_Analysis->Binding_Mode Predicted

Caption: Workflow for determining the binding mode of a small molecule.

Signaling_Pathway_Concept Ligand This compound (or analog) Target Target Protein (e.g., Kinase, Enzyme) Ligand->Target Binding & Modulation Downstream Downstream Signaling Cascade Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Downstream->Response

Caption: Conceptual signaling pathway modulated by a small molecule inhibitor.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-amino-1H-1,2,3-triazole-5-carboxamide (CAS No. 4342-07-8), ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

In the event of a spill, contain the material to prevent it from entering drains or waterways.[1][2] Sweep up the solid material, taking care to minimize dust generation, and place it into a suitable, labeled container for disposal.[2][3]

Step-by-Step Disposal Protocol

While specific regulations may vary, the following protocol outlines the generally accepted procedures for the disposal of this compound.

  • Waste Identification and Classification:

    • Characterize the waste. Based on available safety data for similar compounds, this compound may be considered hazardous.

    • Consult local, state, and federal regulations to determine if the waste meets the criteria for hazardous waste.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the chemical name ("this compound"), CAS number (4342-07-8), and any applicable hazard warnings.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact a licensed and reputable chemical waste disposal company.[2] Provide them with the chemical name, quantity, and any available safety information.

    • Follow their instructions for packaging and pickup.

  • Recommended Disposal Method:

    • The preferred method of disposal for many organic chemical wastes is incineration.[2] One common practice is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][2]

Quantitative Data Summary

At present, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. For related compounds, disposal is guided by regulatory hazard classifications rather than specific concentration thresholds for disposal.

ParameterValue
CAS Number 4342-07-8
Primary Disposal Route Licensed Chemical Waste Disposal Service
Recommended Technology Chemical Incineration

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Have this compound waste B Is the waste container properly labeled and sealed? A->B C Label and seal the container with chemical name and CAS number. B->C No D Store in a designated, secure, and well-ventilated area. B->D Yes C->D E Contact a licensed chemical waste disposal service. D->E F Follow the disposal service's instructions for pickup. E->F G End: Waste properly disposed. F->G

References

Personal protective equipment for handling 4-amino-1H-1,2,3-triazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 4-amino-1H-1,2,3-triazole-5-carboxamide, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Type Required Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent eye contact with dust particles or splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothingTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Respiratory Protection NIOSH/MSHA approved respirator with a particle filterRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][3]
General Hygiene Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2][5]

  • Avoid generating dust during handling.[2]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

  • Wash hands thoroughly after handling the substance.[2]

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a dry clean-up procedure. Gently sweep or vacuum the spilled solid material, avoiding dust generation.[5]

  • Collect: Place the collected material into a sealed, labeled container for disposal.[2][5]

  • Decontaminate: Wash the spill area with soap and water.[5]

Disposal:

  • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1]

  • Waste should be handled as hazardous and disposed of at an approved waste disposal facility.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment (PPE) prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh Proceed when ready handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill Spill Response Protocol emergency_exposure First Aid Measures

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1H-1,2,3-triazole-5-carboxamide
Reactant of Route 2
4-amino-1H-1,2,3-triazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.